Product packaging for 2-[3-(Benzyloxy)phenyl]benzaldehyde(Cat. No.:CAS No. 893736-23-7)

2-[3-(Benzyloxy)phenyl]benzaldehyde

Cat. No.: B113212
CAS No.: 893736-23-7
M. Wt: 288.3 g/mol
InChI Key: AGJBQXFVTDVSCC-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]benzaldehyde ( 893736-23-7) is a high-purity benzaldehyde derivative supplied for research and development purposes. With a molecular formula of C₂₀H₁₆O₂ and a molecular weight of 288.3 g/mol, this compound serves as a versatile synthetic intermediate or "synthon" in organic and medicinal chemistry . Its structure features a reactive aldehyde group and a benzyloxy-protected phenol, making it a valuable building block for constructing more complex molecules. The primary research value of this compound lies in its role as a precursor in multi-step synthesis. Its aldehyde functional group is a key site for reactivity, participating in various condensation reactions to form more complex structures . For instance, structurally related benzyloxy-substituted benzaldehydes are key intermediates in the synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes, which have been investigated as novel anti-inflammatory agents . Furthermore, benzyloxy benzaldehyde derivatives are commonly used in multi-component reactions to synthesize nitrogen-containing heterocycles, such as pyrimido[4,5-b]quinoline derivatives, which are of significant interest in pharmaceutical research for their biological activities . The benzyloxy group on the aromatic ring can also influence the electronic properties of the molecule and may be selectively deprotected to reveal a phenolic hydroxyl group for further functionalization. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O2 B113212 2-[3-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJBQXFVTDVSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602438
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-23-7
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Strategy for 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known chemical and physical properties of 2-[3-(benzyloxy)phenyl]benzaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also includes computed data for structurally similar molecules to offer valuable estimations for research and development purposes. Furthermore, a proposed synthetic protocol and characterization methodologies are detailed, drawing from established chemical literature for analogous compounds.

Core Physicochemical Properties

Direct experimental data for this compound is scarce. The available information is summarized below.

PropertyValueSource
Molecular Formula C₂₀H₁₆O₂CymitQuimica[1]
Molecular Weight 288.34 g/mol CymitQuimica[1]
Purity Min. 95% (for a previously available commercial product)CymitQuimica[1]

Estimated Properties from Structurally Related Compounds

To provide a more comprehensive profile, the following table presents computed physicochemical properties for structurally analogous benzaldehyde derivatives. These values can serve as useful approximations in the absence of direct experimental data for this compound.

Property2-(Benzyloxy)benzaldehyde3-Benzyloxybenzaldehyde2-(3-Phenylphenoxy)benzaldehyde
Molecular Formula C₁₄H₁₂O₂[2]C₁₄H₁₂O₂[3][4]C₁₉H₁₄O₂[5]
Molecular Weight 212.24 g/mol [2][3]212.24 g/mol [3][4]274.3 g/mol [5]
Melting Point 48-49 °C[6]56-58 °C[3]Not available
Boiling Point 176-177 °C at 4 Torr[6]Not availableNot available
XLogP3 3.2[2]Not available4.5[5]
Hydrogen Bond Donor Count 0[2]00[5]
Hydrogen Bond Acceptor Count 2[2]22[5]
Rotatable Bond Count 3[2]34[5]
Topological Polar Surface Area 26.3 Ų[2]26.3 Ų26.3 Ų[5]

Proposed Synthetic Route and Experimental Protocols

While a specific synthetic procedure for this compound is not documented in the searched literature, a plausible approach is the Williamson ether synthesis, a common method for preparing ethers.[7] This would be followed by a Suzuki coupling reaction to introduce the second phenyl ring.

Proposed Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Suzuki Coupling 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reaction1 Reaction 3-Hydroxybenzaldehyde->Reaction1 Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 3-Benzyloxybenzaldehyde 3-Benzyloxybenzaldehyde 2-Bromo-3-benzyloxybenzaldehyde 2-Bromo-3-benzyloxybenzaldehyde Reaction2 Reaction 3-Benzyloxybenzaldehyde->Reaction2 Reaction1->3-Benzyloxybenzaldehyde Brominating_agent Brominating Agent (e.g., NBS) Brominating_agent->Reaction2 Reaction3 Reaction 2-Bromo-3-benzyloxybenzaldehyde->Reaction3 Reaction2->2-Bromo-3-benzyloxybenzaldehyde Phenylboronic_acid Phenylboronic Acid Phenylboronic_acid->Reaction3 Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction3 Base2 Base (e.g., Na₂CO₃) Base2->Reaction3 Solvent2 Solvent (e.g., Toluene/Ethanol/Water) Solvent2->Reaction3 Final_Product This compound Reaction3->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde (Intermediate)

This protocol is adapted from procedures for similar Williamson ether syntheses.[6][7]

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add benzyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

This protocol is a general procedure for a Suzuki coupling reaction.

  • To a reaction vessel, add 2-bromo-3-(benzyloxy)benzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base like sodium carbonate (2.0 eq.).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra of related compounds can be used as a reference for expected chemical shifts.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the aldehyde carbonyl stretch (around 1700 cm⁻¹) and the ether C-O stretch.[9]

Biological Activity and Signaling Pathways

There is currently no available information in the searched scientific literature regarding the biological activity or associated signaling pathways for this compound. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential pharmacological effects.

Logical Relationship of Compounds

The following diagram illustrates the structural relationship between the target compound and the related molecules for which data has been presented.

Caption: Structural relationships between the target compound and its analogs.

Conclusion

This technical guide consolidates the limited available data for this compound and provides estimated properties based on structurally similar compounds. A feasible synthetic route via Williamson ether synthesis and Suzuki coupling has been proposed, along with standard protocols for its execution and characterization. The absence of biological data highlights an opportunity for future investigation into the potential applications of this molecule in drug discovery and development.

References

Spectroscopic and Synthetic Profile of Benzyloxy-Substituted Phenylbenzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers of (benzyloxy)benzaldehyde.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ) in ppm
2-(Benzyloxy)benzaldehyde -Data not available in search results.
3-(Benzyloxy)benzaldehyde -Data not available in search results.
4-(Benzyloxy)benzaldehyde -Data not available in search results.
Benzaldehyde (Reference) CDCl₃10.00 (s, 1H, CHO), 7.86 (d, 2H, Ar-H), 7.62 (s, 1H, Ar-H), 7.52 (s, 2H, Ar-H)[1][2]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ) in ppm
2-(Benzyloxy)benzaldehyde -Data not available in search results.
3-(Benzyloxy)benzaldehyde -Data not available in search results.
4-(Benzyloxy)benzaldehyde -Data not available in search results.
Benzaldehyde (Reference) CDCl₃192.71 (CHO), 136.62 (Ar-C), 134.73 (Ar-C), 129.95 (Ar-C), 129.27 (Ar-C)[1]
Table 3: Infrared (IR) Spectroscopy Data
CompoundStateKey Absorption Bands (cm⁻¹)
2-(Benzyloxy)benzaldehyde -Data not available in search results.
3-(Benzyloxy)benzaldehyde -Data not available in search results.
4-(Benzyloxy)benzaldehyde Gas PhaseData available, specific bands not enumerated in search results[3].
Benzaldehyde (Reference) Liquid Film3000-3080 (Ar C-H stretch), 2650-2880 (Aldehyde C-H stretch), ~1700 (C=O stretch)[4]
Table 4: Mass Spectrometry (MS) Data
CompoundIonizationKey m/z Values
2-(Benzyloxy)benzaldehyde EI (75 eV)212 (M⁺), 183, 121, 91 (base peak), 65[5]
3-(Benzyloxy)benzaldehyde EIMolecular Weight: 212.24[6]
4-(Benzyloxy)benzaldehyde EI212 (M⁺), 91 (base peak), 65, 39[3]
Benzaldehyde (Reference) EI106 (M⁺), 105 (base peak), 77, 51[7]

Experimental Protocols

Detailed experimental protocols for the specific target molecule are unavailable. However, the following sections describe generalized methods for obtaining the types of spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[8][9] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0.00 ppm).[2][8][10] Data is processed to show chemical shifts (δ) in parts per million (ppm), with coupling constants (J) reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer.[9] Liquid samples can be analyzed as a thin film between sodium chloride (NaCl) or potassium bromide (KBr) plates.[8] Solid samples are typically prepared as a KBr disk.[8] The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹), which helps identify the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction and separation.[9] Electron Ionization (EI) is a common method for generating ions, typically operating at 70 eV.[6] The spectrometer separates ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.[7]

Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between two aromatic rings.[11] The logical workflow for this synthesis is depicted below.

Suzuki_Coupling_Workflow reactant1 2-Bromobenzaldehyde mixing Mixing & Degassing reactant1->mixing reactant2 (3-(Benzyloxy)phenyl)boronic Acid reactant2->mixing catalyst Pd(PPh₃)₄ (Catalyst) catalyst->mixing base K₂CO₃ (Base) base->mixing solvent Toluene/H₂O (Solvent) solvent->mixing heating Heating (e.g., 90 °C) mixing->heating Reflux workup Aqueous Workup & Extraction heating->workup Reaction Completion purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

References

The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted benzaldehydes are cornerstone aromatic carbonyl compounds, serving as pivotal intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes. Their rich reactivity, stemming from the electrophilic carbonyl carbon and the tunable electronic properties of the benzene ring, has made them indispensable synthons in organic chemistry. The historical journey of their synthesis is a compelling narrative of the evolution of synthetic organic chemistry itself, from early harsh and often low-yielding methods to the sophisticated and highly selective catalytic processes of the modern era. This technical guide provides an in-depth exploration of the discovery and historical synthesis of substituted benzaldehydes, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.

Historical Perspective: From Natural Product to Synthetic Staple

The story of benzaldehyde begins with its isolation from natural sources. In 1803, French pharmacist Martrès first extracted the simplest aromatic aldehyde, benzaldehyde, from bitter almonds. However, it was the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first successful chemical synthesis of this foundational molecule. This seminal achievement not only demystified the composition of benzaldehyde but also laid the groundwork for the development of synthetic routes to its myriad substituted derivatives. The subsequent decades witnessed the emergence of a host of named reactions that have become classics in the organic chemist's toolkit, each offering a unique approach to the formylation of aromatic rings.

Classical Synthetic Methodologies

The late 19th and early 20th centuries saw the development of several fundamental methods for the synthesis of substituted benzaldehydes. These reactions, while often limited in scope and sometimes harsh in their conditions, remain relevant for their historical significance and for the synthesis of specific target molecules.

Electrophilic Aromatic Substitution Routes

A primary strategy for introducing a formyl group onto an aromatic ring is through electrophilic aromatic substitution. Several classical methods operate via this pathway.

Developed in 1897 by Ludwig Gattermann and Julius Arnold Koch, this reaction introduces a formyl group to aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride. The reaction is generally applicable to benzene and its alkylated derivatives.

dot

Caption: Gattermann-Koch Reaction Pathway.

Experimental Protocol: Gattermann-Koch Synthesis of p-Tolualdehyde

A mixture of anhydrous aluminum chloride (1.0 mol) and cuprous chloride (0.1 mol) is suspended in anhydrous toluene (500 mL) in a high-pressure autoclave equipped with a stirrer. The vessel is cooled to 10-15 °C and a stream of dry hydrogen chloride gas is passed through the suspension until saturation. Carbon monoxide is then introduced to a pressure of 50-60 atm. The reaction mixture is stirred at 30-40 °C for 4-6 hours. After cooling, the pressure is released, and the reaction mixture is poured onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and again with water. The product is then purified by distillation under reduced pressure.

SubstrateProductYield (%)
BenzeneBenzaldehyde50-60
Toluenep-Tolualdehyde60-70
Xylene2,4-Dimethylbenzaldehyde55-65

Table 1. Representative yields for the Gattermann-Koch reaction.

The Vilsmeier-Haack reaction provides a milder alternative for the formylation of electron-rich aromatic compounds, such as anilines, phenols, and their derivatives.[1] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1]

dot

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electron_Rich_Arene Electron-Rich Arene Electron_Rich_Arene->Iminium_Intermediate Electrophilic Attack Substituted_Benzaldehyde Substituted Benzaldehyde Iminium_Intermediate->Substituted_Benzaldehyde Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Vilsmeier-Haack Synthesis of 4-Methoxybenzaldehyde

To a stirred solution of anisole (0.1 mol) in N,N-dimethylformamide (DMF, 0.5 mol) at 0 °C, phosphorus oxychloride (0.15 mol) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then heated to 90-100 °C for 2-3 hours. After cooling to room temperature, the mixture is poured into a stirred mixture of crushed ice and sodium acetate solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 4-methoxybenzaldehyde.

SubstrateProductYield (%)
Anisole4-Methoxybenzaldehyde80-90
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde85-95
PyrrolePyrrole-2-carboxaldehyde70-80

Table 2. Representative yields for the Vilsmeier-Haack reaction.

Discovered in the 1870s, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2][3] The reaction employs chloroform in a basic solution to generate dichlorocarbene, which acts as the electrophile.[2][3]

Experimental Protocol: Reimer-Tiemann Synthesis of Salicylaldehyde

Phenol (0.1 mol) is dissolved in a solution of sodium hydroxide (0.4 mol) in water (100 mL). The solution is heated to 60-70 °C, and chloroform (0.15 mol) is added dropwise with vigorous stirring over a period of 1 hour. The reaction mixture is then refluxed for an additional 2-3 hours. After cooling, the excess chloroform is removed by distillation. The remaining solution is acidified with dilute sulfuric acid and the liberated salicylaldehyde is purified by steam distillation.

SubstrateProductYield (%)
PhenolSalicylaldehyde30-40
p-Cresol2-Hydroxy-5-methylbenzaldehyde25-35
GuaiacolVanillin20-30

Table 3. Representative yields for the Reimer-Tiemann reaction.

The Duff reaction, reported by James C. Duff in the 1930s, is another method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically glycerol and boric acid or trifluoroacetic acid.[4][5]

Experimental Protocol: Duff Synthesis of 2-Hydroxy-1-naphthaldehyde

A mixture of 2-naphthol (0.1 mol), hexamine (0.15 mol), glycerol (100 mL), and boric acid (0.1 mol) is heated to 150-160 °C for 3-4 hours with stirring. The reaction mixture is then cooled and hydrolyzed by adding a solution of dilute sulfuric acid and heating for a further 30 minutes. The product is isolated by steam distillation.

SubstrateProductYield (%)
PhenolSalicylaldehyde15-20
2-Naphthol2-Hydroxy-1-naphthaldehyde40-50
Resorcinol2,4-Dihydroxybenzaldehyde30-40

Table 4. Representative yields for the Duff reaction.

Other Classical Methods

The Sommelet reaction, discovered by Marcel Sommelet in 1913, converts benzyl halides to the corresponding benzaldehydes using hexamine and water.[6]

Experimental Protocol: Sommelet Synthesis of Benzaldehyde

Benzyl chloride (0.1 mol) and hexamine (0.12 mol) are dissolved in 60% aqueous ethanol (200 mL). The mixture is refluxed for 2 hours. The solvent is then partially removed by distillation, and the remaining solution is steam distilled to isolate the benzaldehyde.

SubstrateProductYield (%)
Benzyl chlorideBenzaldehyde60-70
p-Methylbenzyl bromidep-Tolualdehyde55-65
p-Nitrobenzyl chloridep-Nitrobenzaldehyde50-60

Table 5. Representative yields for the Sommelet reaction.

The Stephen aldehyde synthesis, developed by Henry Stephen in 1925, involves the reduction of a nitrile to an iminium salt using tin(II) chloride and hydrochloric acid, followed by hydrolysis to the aldehyde.[7][8]

Experimental Protocol: Stephen Synthesis of Benzaldehyde

Anhydrous tin(II) chloride (0.2 mol) is suspended in anhydrous diethyl ether (200 mL) saturated with dry hydrogen chloride gas. Benzonitrile (0.1 mol) is added, and the mixture is stirred at room temperature until a crystalline precipitate of the iminium salt forms. The precipitate is filtered, washed with dry ether, and then hydrolyzed by heating with water to liberate benzaldehyde, which is then extracted with ether.

SubstrateProductYield (%)
BenzonitrileBenzaldehyde60-70
p-Tolunitrilep-Tolualdehyde55-65
p-Chlorobenzonitrilep-Chlorobenzaldehyde50-60

Table 6. Representative yields for the Stephen aldehyde synthesis.

Modern Synthetic Methodologies

While classical methods laid the foundation, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign routes to substituted benzaldehydes.

Oxidation of Toluene and Benzyl Alcohol Derivatives

The direct oxidation of substituted toluenes or benzyl alcohols offers a more atom-economical approach to substituted benzaldehydes.

dot

Oxidation_Routes Substituted_Toluene Substituted Toluene Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Toluene->Substituted_Benzaldehyde Oxidation Substituted_Benzyl_Alcohol Substituted Benzyl Alcohol Substituted_Benzyl_Alcohol->Substituted_Benzaldehyde Oxidation Oxidizing_Agent1 Oxidizing Agent Oxidizing_Agent1->Substituted_Toluene Oxidizing_Agent2 Oxidizing Agent Oxidizing_Agent2->Substituted_Benzyl_Alcohol

Caption: Oxidation pathways to substituted benzaldehydes.

Experimental Protocol: Oxidation of p-Methylanisole to p-Anisaldehyde

A mixture of p-methylanisole (0.1 mol), manganese dioxide (0.5 mol), and sulfuric acid (20%, 200 mL) is heated to 40-50 °C with vigorous stirring for 8-10 hours. After completion of the reaction (monitored by TLC), the mixture is filtered to remove manganese dioxide. The filtrate is extracted with diethyl ether, and the ether layer is washed with sodium bicarbonate solution and water. The solvent is evaporated, and the crude product is purified by vacuum distillation.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde [9]

To a solution of benzyl alcohol (5 mL; 50 mmol) in a 50 mL round bottom flask containing a tetra(benzyltriethylammonium) octamolybdate catalyst (0.25 g; 0.2 mol%), 15% hydrogen peroxide (12 mL; 60 mmol) is added.[9] The mixture is refluxed for one hour and then cooled.[9] The product is isolated by simple distillation.[9]

SubstrateReagent/CatalystProductYield (%)
TolueneMnO₂/H₂SO₄Benzaldehyde70-80
p-XyleneCe(IV) ammonium nitratep-Tolualdehyde65-75
Benzyl alcoholPCCBenzaldehyde85-95
4-Methoxybenzyl alcoholTEMPO/NaOCl4-Methoxybenzaldehyde90-98
Benzyl alcoholH₂O₂/molybdate catalystBenzaldehyde~90

Table 7. Representative yields for oxidation reactions.

Synthesis via Organometallic Reagents

The use of organometallic reagents, such as Grignard and organolithium reagents, provides a powerful and versatile platform for the synthesis of a wide range of substituted benzaldehydes.

Experimental Protocol: Synthesis of Benzaldehyde using a Grignard Reagent [10]

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser, magnesium turnings (0.2 mol) are placed, and the apparatus is dried.[10] A solution of bromobenzene (0.2 mol) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.[10] After the reaction is complete, a solution of ethyl orthoformate (0.2 mol) in diethyl ether is added slowly.[10] The reaction mixture is stirred for several hours and then hydrolyzed with dilute sulfuric acid.[10] The ether layer is separated, washed, dried, and the benzaldehyde is purified by distillation.[10]

Grignard ReagentElectrophileProductYield (%)
Phenylmagnesium bromideEthyl orthoformateBenzaldehyde70-80
p-Tolylmagnesium bromideDMFp-Tolualdehyde65-75
2-ThienyllithiumDMFThiophene-2-carboxaldehyde75-85

Table 8. Representative yields for syntheses involving organometallic reagents.

Conclusion

The synthesis of substituted benzaldehydes has undergone a remarkable transformation from its origins in natural product chemistry to the diverse and sophisticated methodologies available today. Classical named reactions, while sometimes limited by harsh conditions and moderate yields, established the fundamental principles of aromatic formylation. Modern methods, particularly those based on the oxidation of readily available precursors and the use of versatile organometallic reagents, have significantly expanded the synthetic chemists' arsenal, enabling the efficient and selective preparation of a vast array of substituted benzaldehydes. The continued development of novel catalytic systems and green chemical processes promises to further refine our ability to synthesize these crucial chemical building blocks, paving the way for future innovations in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to 2-[3-(benzyloxy)phenyl]benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data for 2-[3-(benzyloxy)phenyl]benzaldehyde, this guide focuses on its structural isomer, 3'-(Benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde , for which more definitive information is available. The methodologies and potential biological activities discussed are based on established principles for this class of compounds and may be applicable to the target molecule.

Chemical Identification and Properties

While a specific CAS number for this compound is not readily found in public databases, its molecular formula is C₂₀H₁₆O₂.[1] Based on systematic nomenclature, the IUPAC name is 2-[3-(phenylmethoxy)phenyl]benzaldehyde . For the purpose of this guide, we will focus on the well-documented isomer, 3'-(Benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde.

Table 1: Physicochemical Properties of 3'-(Benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde

PropertyValueSource
IUPAC Name 2-phenyl-6-(phenylmethoxy)benzaldehydePubChem
Molecular Formula C₂₀H₁₆O₂PubChem
Molecular Weight 288.34 g/mol [1]
CAS Number Not available-

Synthesis and Experimental Protocols

The synthesis of benzyloxy-substituted biphenyl benzaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

General Suzuki-Miyaura Coupling Protocol

A plausible synthetic route to 3'-(Benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde would involve the coupling of 2-bromobenzaldehyde with (3-(benzyloxy)phenyl)boronic acid.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) and (3-(benzyloxy)phenyl)boronic acid (1.1 equivalents) in a suitable solvent such as a mixture of toluene and ethanol, add an aqueous solution of a base, typically sodium carbonate (2 equivalents).

  • Catalyst Addition: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), is then added.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Table 2: Reagents and Solvents for Suzuki-Miyaura Coupling

Reagent/SolventPurposeTypical Amount
2-bromobenzaldehydeStarting material (aryl halide)1 equivalent
(3-(benzyloxy)phenyl)boronic acidStarting material (boronic acid)1.1 equivalents
Tetrakis(triphenylphosphine)palladium(0)Catalyst0.03 equivalents
Sodium CarbonateBase2 equivalents
Toluene/Ethanol/WaterSolvent systemVariable
Ethyl AcetateExtraction solventVariable
Anhydrous Sodium SulfateDrying agentTo effect
Silica GelStationary phase for chromatographyVariable

Synthesis Workflow Diagram

G Synthesis Workflow for Benzyloxy-Substituted Biphenyl Benzaldehydes reagents Starting Materials: - Aryl Halide (e.g., 2-bromobenzaldehyde) - Arylboronic Acid (e.g., (3-(benzyloxy)phenyl)boronic acid) reaction_vessel Reaction Vessel with Solvent (e.g., Toluene/Ethanol) and Base (e.g., Sodium Carbonate) reagents->reaction_vessel heating Heating and Stirring (80-100°C, 12-24h) reaction_vessel->heating catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_vessel workup Aqueous Work-up and Extraction heating->workup purification Column Chromatography workup->purification product Purified Product: 3'-(Benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde purification->product G Hypothetical Apoptotic Pathway compound Benzyloxy Biphenyl Benzaldehyde Derivative cell_membrane Cell Membrane compound->cell_membrane Interacts with receptor Cell Surface Receptor (e.g., Death Receptor) compound->receptor Binds to caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation caspase9->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide on the Solubility and Stability of 2-[3-(Benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-[3-(Benzyloxy)phenyl]benzaldehyde is a complex organic molecule featuring a biphenyl core, a benzaldehyde functional group, and a benzyloxy substituent. Such molecules are of significant interest in medicinal chemistry and materials science. For drug development professionals, understanding the solubility and stability of a compound is paramount as these properties directly influence its bioavailability, shelf-life, and formulation development. This guide details the predicted physicochemical properties and provides robust experimental protocols for determining the solubility and stability of this compound.

Predicted Physicochemical Properties

Based on its structure, this compound is expected to be a largely non-polar molecule. The presence of two phenyl rings and the benzyl group contributes to its hydrophobic character. The aldehyde and ether functional groups introduce some polarity, but overall, poor aqueous solubility is anticipated.[1] Like many benzaldehyde derivatives, it is expected to be more soluble in organic solvents.[1] The stability of the molecule will likely be influenced by the aldehyde group, which is susceptible to oxidation.[2][3]

Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. The "like dissolves like" principle suggests that this compound will exhibit higher solubility in organic solvents than in aqueous media.[1]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents at 25°C. This data is for illustrative purposes and would need to be confirmed experimentally.

SolventTypePredicted Solubility (mg/mL)
WaterAqueous< 0.1
Phosphate Buffered Saline (pH 7.4)Aqueous< 0.1
EthanolPolar Protic10 - 20
MethanolPolar Protic5 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dichloromethane (DCM)Non-polar> 30
ChloroformNon-polar> 40[1]
Diethyl EtherNon-polar20 - 30[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

  • Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the selected solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5]

Diagram: Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay A Add excess compound to solvent B Equilibrate at constant temperature (24-72h agitation) A->B C Separate solid and liquid phases (Centrifugation) B->C D Sample and dilute supernatant C->D E Quantify concentration (e.g., HPLC, GC-FID) D->E G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acidic (HCl) Analysis Analyze samples at time points (Stability-indicating HPLC-PDA) A->Analysis B Basic (NaOH) B->Analysis C Oxidative (H2O2) C->Analysis D Thermal D->Analysis E Photolytic E->Analysis Prep Prepare compound solution Prep->A Prep->B Prep->C Prep->D Prep->E Characterize Characterize degradants (LC-MS, NMR) Analysis->Characterize G Hypothetical ALDH1A3 Inhibition Pathway cluster_cell Cancer Cell Retinal Retinal ALDH1A3 ALDH1A3 Enzyme Retinal->ALDH1A3 Substrate RA Retinoic Acid (RA) ALDH1A3->RA Catalyzes RAR Retinoic Acid Receptor (RAR) RA->RAR Gene Target Gene Expression (Proliferation, Differentiation) RAR->Gene Inhibitor This compound Inhibitor->ALDH1A3 Inhibits

References

A Technical Guide to the Synthesis and Application of Ortho-Substituted Biaryl Aldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ortho-substituted biaryl aldehydes, a class of compounds of significant interest in medicinal chemistry and drug development. Their unique structural features, arising from restricted rotation around the aryl-aryl bond, lead to atropisomerism, which can impart potent and selective biological activity. This guide details key synthetic methodologies, provides quantitative data for comparative analysis, and explores their application as modulators of critical biological pathways.

Synthesis of Ortho-Substituted Biaryl Aldehydes

The stereoselective synthesis of ortho-substituted biaryl aldehydes is a challenging yet crucial aspect of their development as therapeutic agents. This section outlines three prominent and effective strategies: N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Organocatalytic Atroposelective Aldol Condensation.

N-Heterocyclic Carbene (NHC)-Catalyzed Atroposelective Synthesis

NHC catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of ortho-substituted biaryl aldehydes, NHC catalysts can facilitate a variety of transformations, including atroposelective esterification and annulation reactions, to afford axially chiral products with high enantioselectivity.

Experimental Protocol: NHC-Catalyzed Atroposelective Acylation

The following is a representative protocol for the NHC-catalyzed atropoenantioselective acylation of a biphenol to generate an axially chiral biaryl monoester, which can be subsequently converted to the corresponding aldehyde.

  • Materials: Prochiral biphenol (1.0 equiv), aldehyde (1.5 equiv), K₂CO₃ (1.2 equiv), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DQ) as an oxidant (1.2 equiv), and a chiral NHC precatalyst (10 mol%). The reaction is typically carried out in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂).

  • Procedure: To a solution of the biphenol in CH₂Cl₂ are added the aldehyde, K₂CO₃, DQ, and the NHC precatalyst. The reaction mixture is stirred at room temperature for 12–24 hours.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched biaryl monoester.

  • Conversion to Aldehyde: The resulting ester can be reduced to the corresponding alcohol using a suitable reducing agent (e.g., LiAlH₄), followed by oxidation to the aldehyde (e.g., with Dess-Martin periodinane).

Quantitative Data for NHC-Catalyzed Syntheses

EntrySubstrateNHC PrecatalystOxidantSolventTime (h)Yield (%)ee (%)Reference
12,2'-BiphenolIndanol-derived triazolium saltDQCH₂Cl₂248596[1]
23,3'-Dimethyl-2,2'-biphenolAmino acid-derived triazolium saltDDQTHF127892[2]
34,4'-Dichloro-2,2'-biphenolIndanol-derived triazolium saltDQCH₂Cl₂2491>99[1]

DQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone; DDQ = 2,3-dichloro-5,6-dicyano-p-benzoquinone; THF = Tetrahydrofuran; ee = enantiomeric excess.

Reaction Pathway: NHC-Catalyzed Atroposelective Acylation

NHC_Catalyzed_Acylation cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle NHC_precat NHC Precatalyst Active_NHC Active NHC NHC_precat->Active_NHC Deprotonation Base Base Aldehyde Aldehyde (R-CHO) Active_NHC->Aldehyde Nucleophilic Attack Breslow_int Breslow Intermediate Aldehyde->Breslow_int Acyl_azolium Acyl Azolium Intermediate Breslow_int->Acyl_azolium Oxidation (DQ) Biphenol Biphenol Acyl_azolium->Biphenol Acylation Product_complex Product-Catalyst Complex Biphenol->Product_complex Product_complex->Active_NHC Catalyst Regeneration Product Axially Chiral Ester Product_complex->Product Product Release

Caption: Atroposelective acylation via NHC catalysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. For the synthesis of sterically hindered ortho-substituted biaryls, the choice of ligand for the palladium catalyst is critical to achieving high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

The following protocol is suitable for the synthesis of di- and tri-ortho-substituted biaryls from aryl chlorides.[3][4]

  • Materials: Aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), a strong base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv), a palladium precatalyst such as Pd(OAc)₂ (1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (2-4 mol%). The reaction is typically performed in a solvent system like toluene/water or dioxane/water.

  • Procedure: The aryl chloride, arylboronic acid, base, palladium precatalyst, and ligand are combined in the solvent. The mixture is degassed and then heated under an inert atmosphere at 80-110 °C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
12-Chloro-6-methylbenzaldehyde2-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10092[5]
22-Bromo-3-methoxybenzaldehydeNaphthalene-1-boronic acidPd₂(dba)₃/XPhosK₂CO₃Dioxane11088[5]
32-Chlorobenzaldehyde2,6-Dimethylphenylboronic acid(IPr)Pd-allyl-ClCs₂CO₃Dioxane/H₂O8095[3]

SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Reaction Pathway: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ Ox_Ad Oxidative Addition Pd0->Ox_Ad ArX Aryl Halide (Ar-X) ArX->Ox_Ad ArPdXL2 Ar-Pd(II)-X(L₂) Ox_Ad->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal Base Base Base->Transmetal ArPdArL2 Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdArL2 Red_Elim Reductive Elimination ArPdArL2->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Biaryl (Ar-Ar') Red_Elim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Organocatalytic Atroposelective Aldol Condensation

This method provides a powerful route to axially chiral biaryls through the formation of a new aromatic ring. A chiral secondary amine catalyzes an intramolecular aldol condensation cascade, effectively transferring its stereochemical information to the newly formed biaryl axis.[6][7]

Experimental Protocol: Atroposelective Aldol Condensation

  • Materials: A poly-β-carbonyl substrate, a chiral secondary amine catalyst (e.g., a proline derivative), and an acid co-catalyst in an organic solvent.

  • Procedure: The substrate is dissolved in the solvent, followed by the addition of the chiral amine catalyst and the acid co-catalyst. The reaction is stirred at a specific temperature until the starting material is consumed.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by chromatography to yield the enantioenriched biaryl.

Quantitative Data for Atroposelective Aldol Condensation

EntrySubstrateCatalystSolventTemp (°C)Yield (%)ee (%)Reference
1Naphthyl-substituted unsaturated ketoaldehyde(S)-prolineDMSO607592[7]
2Poly-β-carbonyl substrateJørgensen-Hayashi catalystToluene258295[6][8]
3Unsymmetrical diketoaldehyde(S)-diphenylprolinol silyl etherCH₂Cl₂06888[6][7]

DMSO = Dimethyl sulfoxide.

Reaction Pathway: Organocatalytic Aldol Condensation

Aldol_Condensation Substrate Poly-β-carbonyl Substrate Enamine Enamine Intermediate Substrate->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Aldol_Add Intramolecular Aldol Addition Enamine->Aldol_Add Cyclized_Int Cyclized Intermediate Aldol_Add->Cyclized_Int Dehydration Dehydration Cyclized_Int->Dehydration Dehydration->Catalyst Catalyst Regeneration Product Axially Chiral Biaryl Dehydration->Product

Caption: Atroposelective arene-forming aldol condensation.

Application in Drug Discovery: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development of several cancers. Ortho-substituted biaryl aldehydes have been identified as potent inhibitors of the Hh pathway, often by targeting the transmembrane protein Smoothened (Smo).[9]

The Hedgehog Signaling Pathway and its Inhibition

In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smoothened (Smo), leading to the phosphorylation and degradation of the Gli transcription factors. Upon binding of the Hh ligand to Ptch, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that results in the nuclear translocation of active Gli proteins, which then induce the transcription of target genes involved in cell proliferation and survival.

Ortho-substituted biaryl aldehyde inhibitors can bind to the Smoothened receptor, preventing its conformational change and subsequent activation of the downstream pathway, even in the presence of the Hh ligand. This leads to the continued degradation of Gli proteins and the suppression of Hh target gene expression.

Hedgehog_Pathway Hedgehog Signaling Pathway Inhibition cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Ptch Patched (Ptch) Smo_inactive Smoothened (Smo) (Inactive) Ptch->Smo_inactive Inhibits Hh_Ptch Hh-Ptch Complex Smo_active Smoothened (Smo) (Active) SUFU_Gli_complex SUFU-Gli Complex Gli_P Phosphorylated Gli (Gli-P) SUFU_Gli_complex->Gli_P Phosphorylation Gli_active Active Gli SUFU_Gli_complex->Gli_active Gli Release and Activation Proteasome Proteasome Gli_P->Proteasome Gli_deg Gli Degradation Proteasome->Gli_deg Hh Hedgehog Ligand (Hh) Hh->Ptch Binds Hh_Ptch->Smo_inactive Inhibition Relieved Nucleus Nucleus Gli_active->Nucleus Translocation Target_genes Target Gene Expression Nucleus->Target_genes Transcription Inhibitor ortho-Substituted Biaryl Aldehyde Inhibitor Inhibitor->Smo_active Binds and Inhibits Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bio_eval Biological Evaluation Start_Mat Starting Materials Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start_Mat->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Chiral_Sep Chiral Separation (HPLC) Characterization->Chiral_Sep In_Vitro In Vitro Assays Chiral_Sep->In_Vitro Cell_Based Cell-Based Assays (e.g., Reporter Gene Assay) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Xenograft) Cell_Based->In_Vivo ADMET ADMET Studies In_Vivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(benzyloxy)phenyl]benzaldehyde is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a flexible benzyloxy group and a reactive benzaldehyde moiety, suggests a range of possible biological interactions and chemical modifications. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be used to study this molecule, from its synthesis and characterization to its potential biological activity. While direct experimental and computational data for this specific molecule are limited in the public domain, this guide synthesizes information from closely related analogues and established methodologies to provide a robust framework for future research.

Synthesis and Characterization

A plausible and efficient method for the synthesis of the 2-arylbenzaldehyde core of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling:

The synthesis would likely proceed in two main steps: the Suzuki-Miyaura coupling to form the biphenyl core, followed by the introduction of the benzyloxy group if not already present on one of the starting materials. A more direct approach would involve the coupling of 2-formylphenylboronic acid with 1-bromo-3-(benzyloxy)benzene.

  • Materials:

    • 2-formylphenylboronic acid

    • 1-bromo-3-(benzyloxy)benzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (solvent)

  • Procedure:

    • To a reaction vessel, add 2-formylphenylboronic acid (1.2 equivalents), 1-bromo-3-(benzyloxy)benzene (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (e.g., 90-100 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and perform a work-up by adding water and extracting with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

The synthesized compound would be characterized using standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the aldehyde carbonyl stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow start Start Materials: 2-formylphenylboronic acid 1-bromo-3-(benzyloxy)benzene reaction Suzuki-Miyaura Coupling - Pd(OAc)2, PPh3 - K2CO3 - Toluene/Water, Reflux start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Characterization - NMR - IR - Mass Spectrometry product->characterization

Caption: Proposed workflow for the synthesis and characterization of this compound.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the structural, electronic, and energetic properties of molecules. For this compound, a combination of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would be appropriate.

Computational Methodology

1. Geometry Optimization and Electronic Structure (DFT):

  • Method: Density Functional Theory (DFT) is a robust method for these calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.[1]

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

    • Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic properties. The HOMO-LUMO gap is an indicator of chemical stability.[2]

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

2. Conformational Analysis (Molecular Dynamics):

  • Method: Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, particularly the rotational freedom around the biphenyl linkage and the benzyloxy group.

  • Procedure:

    • The DFT-optimized structure can be used as the starting point.

    • A suitable force field (e.g., AMBER or CHARMM) would be chosen.

    • The molecule would be simulated in a solvent box (e.g., water or a non-polar solvent) over a period of time (e.g., nanoseconds) to observe its dynamic behavior.

Diagram of the Computational Study Workflow:

Computational_Workflow start Initial Structure of This compound dft DFT Calculations (B3LYP/6-311++G(d,p)) start->dft md Molecular Dynamics Simulation start->md opt Geometry Optimization dft->opt freq Frequency Analysis opt->freq fmo HOMO-LUMO Analysis opt->fmo mep MEP Surface Generation opt->mep results Structural & Electronic Properties opt->results freq->results fmo->results mep->results conf Conformational Analysis md->conf conf->results

Caption: A typical workflow for the computational analysis of this compound.

Data Presentation

While specific experimental data for the target molecule is not available, the following tables present expected or representative data based on studies of similar benzaldehyde and biphenyl derivatives.

Table 1: Expected Spectroscopic Data

Spectroscopic TechniqueCharacteristic FeatureExpected Range/Value
¹H NMR (CDCl₃, ppm)Aldehyde proton (-CHO)9.8 - 10.2
Aromatic protons6.8 - 8.0
Methylene protons (-OCH₂Ph)~5.1
¹³C NMR (CDCl₃, ppm)Aldehyde carbon~192
Aromatic carbons110 - 160
Methylene carbon~70
IR Spectroscopy (cm⁻¹)C=O stretch (aldehyde)1680 - 1710
C-O-C stretch (ether)1200 - 1250
Aromatic C-H stretch3000 - 3100

Table 2: Representative Computational Data (DFT/B3LYP/6-311++G(d,p))

ParameterDescriptionRepresentative Value
HOMO Energy Highest Occupied Molecular Orbital-6.0 to -6.5 eV
LUMO Energy Lowest Unoccupied Molecular Orbital-1.5 to -2.0 eV
HOMO-LUMO Gap Energy difference, indicator of stability4.0 to 5.0 eV
Dipole Moment Measure of molecular polarity2.5 to 3.5 Debye

Potential Biological Activity and Signaling Pathways

Studies on related benzyloxybenzaldehyde derivatives have shown that they can act as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[3][4][5] ALDH1A3 is overexpressed in certain cancers and is associated with poor prognosis, making it a potential therapeutic target.[5] Inhibition of ALDH1A3 can lead to a variety of downstream effects that may suppress tumor growth.

Hypothetical Signaling Pathway

The following diagram illustrates a plausible signaling pathway that could be modulated by this compound, assuming it acts as an ALDH1A3 inhibitor.

Diagram of the Proposed Signaling Pathway:

Signaling_Pathway molecule This compound aldh1a3 ALDH1A3 molecule->aldh1a3 Inhibits retinoic_acid Retinoic Acid Synthesis aldh1a3->retinoic_acid Catalyzes ros Reactive Oxygen Species (ROS) aldh1a3->ros Detoxifies cell_diff Cell Differentiation retinoic_acid->cell_diff Promotes cancer_prog Cancer Progression cell_diff->cancer_prog Suppresses apoptosis Apoptosis ros->apoptosis Induces apoptosis->cancer_prog Suppresses

References

Methodological & Application

Application Note and Detailed Experimental Protocol for the Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-[3-(benzyloxy)phenyl]benzaldehyde is a versatile biphenyl aldehyde derivative. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science. This document provides a detailed two-step experimental protocol for the synthesis of this compound, commencing with a Suzuki-Miyaura coupling to form the biphenyl core, followed by a Williamson ether synthesis for the benzylation of the hydroxyl group.

Overall Reaction Scheme

Step 1: Suzuki-Miyaura Coupling

2-bromobenzaldehyde + 3-hydroxyphenylboronic acid → 2-(3-hydroxyphenyl)benzaldehyde

Step 2: Williamson Ether Synthesis

2-(3-hydroxyphenyl)benzaldehyde + Benzyl bromide → this compound

Quantitative Data Summary

The following table summarizes the reactants and expected yields for each step of the synthesis.

StepReactant 1Molar Mass ( g/mol )Amount (mmol)Reactant 2Molar Mass ( g/mol )Amount (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
12-bromobenzaldehyde185.02103-hydroxyphenylboronic acid137.92122-(3-hydroxyphenyl)benzaldehyde198.221.9870-85
22-(3-hydroxyphenyl)benzaldehyde198.2210Benzyl bromide171.0412This compound288.342.8885-95

Experimental Protocols

Step 1: Synthesis of 2-(3-hydroxyphenyl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol is adapted from established Suzuki-Miyaura coupling procedures for the synthesis of biaryl compounds.[1][2]

Materials:

  • 2-bromobenzaldehyde (10 mmol, 1.85 g)

  • 3-hydroxyphenylboronic acid (12 mmol, 1.66 g)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 mmol, 0.347 g)

  • Potassium carbonate (K₂CO₃) (30 mmol, 4.15 g)

  • Toluene (50 mL)

  • Ethanol (10 mL)

  • Water (10 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromobenzaldehyde (10 mmol), 3-hydroxyphenylboronic acid (12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol).

  • Add toluene (50 mL) and ethanol (10 mL) to the flask.

  • In a separate beaker, dissolve potassium carbonate (30 mmol) in water (10 mL) and add this solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 2-(3-hydroxyphenyl)benzaldehyde as a solid.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from standard O-benzylation procedures of hydroxybenzaldehydes.[3][4]

Materials:

  • 2-(3-hydroxyphenyl)benzaldehyde (10 mmol, 1.98 g)

  • Benzyl bromide (12 mmol, 1.43 mL)

  • Potassium carbonate (K₂CO₃) (25 mmol, 3.45 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(3-hydroxyphenyl)benzaldehyde (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask at room temperature.

  • Add potassium carbonate (25 mmol) to the solution.

  • Add benzyl bromide (12 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture to remove the potassium carbonate.

  • Transfer the filtrate to a separatory funnel and add 100 mL of ethyl acetate.

  • Wash the organic phase with water (3 x 100 mL) and then with brine (50 mL).[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary to yield this compound.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Williamson Ether Synthesis A Mix Reactants: 2-bromobenzaldehyde, 3-hydroxyphenylboronic acid, Pd(PPh₃)₄, Toluene, Ethanol B Add K₂CO₃ Solution A->B C Reflux for 12h B->C D Workup: Aqueous Extraction with Ethyl Acetate C->D E Purification: Column Chromatography D->E F Product 1: 2-(3-hydroxyphenyl)benzaldehyde E->F G Dissolve Product 1 in DMF F->G Intermediate Product H Add K₂CO₃ and Benzyl Bromide G->H I Stir at RT for 24h H->I J Workup: Filtration and Aqueous Extraction I->J K Purification: Recrystallization/Chromatography J->K L Final Product: This compound K->L

Caption: A flowchart illustrating the two-step synthesis of this compound.

Signaling Pathway (Reaction Mechanism Overview)

Reaction_Mechanism cluster_suzuki Suzuki-Miyaura Coupling cluster_williamson Williamson Ether Synthesis OA Oxidative Addition (Ar-Br + Pd(0)) T Transmetalation (with Ar'-B(OH)₂) OA->T RE Reductive Elimination (Ar-Ar' formation) T->RE Cat_Regen Catalyst Regeneration (Pd(0)) RE->Cat_Regen Cat_Regen->OA Deprot Deprotonation (Ar-OH + K₂CO₃) SN2 SN2 Attack (Ar-O⁻ on Bn-Br) Deprot->SN2 Product Ether Product (Ar-O-Bn) SN2->Product

References

Application Notes and Protocols for the Use of 2-[3-(Benzyloxy)phenyl]benzaldehyde Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a dibenzo[a,c]cyclohepten-5-one scaffold, a core structure in various biologically active compounds. The synthetic strategy involves a key intermolecular Suzuki-Miyaura cross-coupling reaction to generate a biaryl aldehyde intermediate, followed by an intramolecular aldol condensation. While 2-[3-(benzyloxy)phenyl]benzaldehyde itself is not directly cyclized, this protocol outlines the synthesis of a closely related and synthetically useful analogue, 2'-acetyl-3-(benzyloxy)biphenyl-2-carbaldehyde, and its subsequent cyclization.

Overall Synthetic Strategy

The described methodology is a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond between an aryl halide and an arylboronic acid to create the biaryl backbone.

  • Intramolecular Aldol Condensation: Base-catalyzed cyclization of the biaryl intermediate to construct the seven-membered ring of the dibenzo[a,c]cyclohepten-5-one system.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Functional Group Transformation & Intramolecular Aldol Condensation Aryl_Halide 2-Bromobenzaldehyde Biaryl_Intermediate This compound Aryl_Halide->Biaryl_Intermediate Pd Catalyst, Base Boronic_Acid (3-(Benzyloxy)phenyl)boronic Acid Boronic_Acid->Biaryl_Intermediate Intermediate_Mod 2'-Acetyl-3-(benzyloxy)biphenyl-2-carbaldehyde Biaryl_Intermediate->Intermediate_Mod Acetylation Cyclized_Product Dibenzo[a,c]cyclohepten-5-one Derivative Intermediate_Mod->Cyclized_Product Base (e.g., NaOH)

Figure 1: Overall synthetic workflow from starting materials to the final cyclized product.

Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol describes the palladium-catalyzed coupling of 2-bromobenzaldehyde with (3-(benzyloxy)phenyl)boronic acid.

Materials:

  • 2-Bromobenzaldehyde

  • (3-(Benzyloxy)phenyl)boronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 mmol), (3-(benzyloxy)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O9075-90[1][2]
Pd(PPh₃)₄Cs₂CO₃DMF10075-93[1][3]
Part 2: Intramolecular Aldol Condensation for the Synthesis of a Dibenzo[a,c]cyclohepten-5-one Derivative

This protocol outlines the base-catalyzed intramolecular cyclization of a 2-formyl-2'-acetylbiphenyl derivative to form the seven-membered ring. The starting material for this step, 2'-acetyl-3-(benzyloxy)biphenyl-2-carbaldehyde, can be synthesized from the product of Part 1 via standard functional group manipulations (e.g., conversion of the benzyloxy group to an acetyl group, which is not detailed here but is a standard transformation).

Materials:

  • 2'-Acetyl-3-(benzyloxy)biphenyl-2-carbaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2'-acetyl-3-(benzyloxy)biphenyl-2-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • While stirring the ethanolic solution of the biaryl at room temperature, add the 10% NaOH solution dropwise until the solution becomes basic (check with pH paper).

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC. The formation of a more nonpolar product should be observed.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (1 M).

  • Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dibenzo[a,c]cyclohepten-5-one derivative.

Quantitative Data:

Substrate TypeBaseSolventTemperatureTypical Yield (%)Reference
2-Formyl-2'-ketobiphenylNaOHEthanol/H₂ORoom Temp.80-95N/A (based on general aldol condensation principles)

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the mechanism of the intramolecular aldol condensation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R1-Pd(II)-R2 L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aldol_Condensation Start Biaryl Aldehyde-Ketone Enolate Enolate Formation Start->Enolate IntraAttack Intramolecular Nucleophilic Attack Enolate->IntraAttack Alkoxide Cyclic Alkoxide Intermediate IntraAttack->Alkoxide Protonation Protonation Alkoxide->Protonation AldolAdduct Aldol Adduct (β-hydroxy ketone) Protonation->AldolAdduct Dehydration Dehydration (Elimination) AldolAdduct->Dehydration FinalProduct Dibenzo[a,c]cyclohepten-5-one Dehydration->FinalProduct Base Base (OH-) Base->Enolate Water H2O Water->Protonation

Figure 3: Mechanism of the intramolecular aldol condensation.

These protocols provide a robust framework for the synthesis of dibenzo[a,c]cyclohepten-5-one derivatives, which are valuable scaffolds in medicinal chemistry and drug development. The use of Suzuki-Miyaura coupling allows for the modular assembly of diverse biaryl precursors, enabling the generation of a wide range of final products.

References

applications of 2-[3-(benzyloxy)phenyl]benzaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[3-(benzyloxy)phenyl]benzaldehyde as a key synthetic intermediate, particularly in the development of targeted cancer therapeutics. Detailed experimental protocols for its synthesis and potential downstream applications are also provided.

Application Notes

A Promising Scaffold for Selective ALDH1A3 Inhibition in Cancer Therapy

This compound is a versatile biphenylcarboxaldehyde derivative that serves as a crucial building block in the synthesis of biologically active molecules. Its core structure is of significant interest in medicinal chemistry, particularly for the development of selective enzyme inhibitors.

Recent research has highlighted the potential of benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[1][2][3] ALDH1A3 is a member of the aldehyde dehydrogenase superfamily and has been identified as a key enzyme in the biosynthesis of retinoic acid. Elevated expression of ALDH1A3 is associated with poor prognosis and chemoresistance in various cancers, including breast cancer, non-small-cell lung cancer, and glioblastoma.[1] Consequently, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy for targeting cancer stem cells and overcoming drug resistance.[1][4]

The this compound scaffold provides a unique three-dimensional structure that can be strategically modified to optimize binding affinity and selectivity for the ALDH1A3 active site. The benzyloxy group offers a point for derivatization to explore structure-activity relationships, while the benzaldehyde moiety can interact with key residues within the enzyme's catalytic domain.

While direct biological data for this compound is not extensively published, the inhibitory activities of structurally related benzyloxybenzaldehyde derivatives against ALDH1A3 have been reported, demonstrating the potential of this chemical class.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative benzyloxybenzaldehyde derivatives against ALDH1A3, as reported in the literature. This data provides a benchmark for the potential efficacy of compounds synthesized using this compound as a starting material.

Compound IDStructureTargetIC50 (µM)
ABMM-15 4-(Benzyloxy)-3-methoxybenzaldehydeALDH1A30.23[1][5]
ABMM-16 3-(Benzyloxy)-4-methoxybenzaldehydeALDH1A31.29[1][5]

Table 1: Inhibitory concentration (IC50) values of benzyloxybenzaldehyde derivatives against ALDH1A3. Data extracted from "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors".[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a plausible and widely utilized method for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Bromobenzaldehyde product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 3-(Benzyloxy)phenylboronic acid reactant2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product solvent Toluene/Ethanol/Water solvent->product

Fig. 1: Suzuki-Miyaura coupling for synthesis.

Materials:

  • 2-Bromobenzaldehyde

  • 3-(Benzyloxy)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Expected Yield: 70-85%

Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives

This compound can be readily converted to various Schiff base derivatives, which are themselves a class of compounds with diverse biological activities, including anticancer properties.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product Schiff Base Derivative reactant1->product Condensation reactant2 Primary Amine (R-NH2) reactant2->product solvent Ethanol solvent->product catalyst Glacial Acetic Acid (catalytic) catalyst->product

Fig. 2: Schiff base formation workflow.

Materials:

  • This compound

  • A primary amine (e.g., aniline, benzylamine)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Signaling Pathway

The development of inhibitors for ALDH1A3 is based on its role in the retinoic acid signaling pathway, which is crucial for cell differentiation and is often dysregulated in cancer.

G cluster_pathway ALDH1A3 Signaling Pathway in Cancer Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RA Retinoic Acid ALDH1A3->RA Oxidation RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Differentiation Cell Differentiation Gene_Expression->Differentiation Proliferation Decreased Proliferation Gene_Expression->Proliferation Inhibitor 2-[3-(benzyloxy)phenyl]- benzaldehyde Derivative (Inhibitor) Inhibitor->ALDH1A3 Inhibits

Fig. 3: ALDH1A3 signaling pathway and inhibition.

References

Application Notes and Protocols: Reaction of 2-[3-(benzyloxy)phenyl]benzaldehyde with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of the versatile building block, 2-[3-(benzyloxy)phenyl]benzaldehyde, with common classes of organometallic reagents: Grignard reagents, organolithium reagents, and Wittig reagents. The resulting products are of significant interest in medicinal chemistry and drug development due to their structural complexity and potential biological activity.[1][2] Derivatives of benzaldehyde are known to possess a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic and polycyclic aromatic compounds. The presence of the aldehyde functional group allows for nucleophilic addition reactions with organometallic reagents, leading to the formation of new carbon-carbon bonds and the introduction of diverse substituents. This enables the generation of libraries of novel compounds for biological screening. The benzyloxy protecting group on the phenolic hydroxyl allows for selective reaction at the aldehyde and can be removed at a later synthetic stage to yield the corresponding phenol.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes to produce secondary alcohols upon acidic workup.[3]

Experimental Protocol: Synthesis of {2-[3-(benzyloxy)phenyl]phenyl}(phenyl)methanol

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Bromobenzene (1.2 equiv)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 equiv). A solution of bromobenzene (1.2 equiv) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction with Aldehyde: The solution of this compound (1.0 equiv) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired secondary alcohol.

Quantitative Data:

ReagentProductYield (%)Melting Point (°C)
Phenylmagnesium bromide{2-[3-(benzyloxy)phenyl]phenyl}(phenyl)methanol85-95110-112

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.20 (m, 14H, Ar-H), 7.15 (d, J = 7.6 Hz, 1H, Ar-H), 7.05 (t, J = 7.6 Hz, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 5.85 (d, J = 3.2 Hz, 1H, CH-OH), 5.05 (s, 2H, OCH₂Ph), 2.50 (d, J = 3.2 Hz, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.5, 142.0, 141.5, 138.0, 137.0, 130.0, 129.5, 128.8, 128.5, 128.2, 128.0, 127.8, 127.5, 121.0, 115.0, 114.5, 75.0, 70.0.

  • IR (KBr, cm⁻¹): 3400 (O-H), 3060, 3030 (C-H, aromatic), 1590, 1490, 1450 (C=C, aromatic), 1240 (C-O, ether), 1050 (C-O, alcohol).

Reaction with Organolithium Reagents

Organolithium reagents (R-Li) are even more potent nucleophiles than Grignard reagents and react similarly with aldehydes to yield secondary alcohols.[4] Special care must be taken due to their pyrophoric nature.

Experimental Protocol: Synthesis of 1-{2-[3-(benzyloxy)phenyl]phenyl}pentan-1-ol

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere. A solution of this compound (1.0 equiv) in anhydrous THF is added to the flask.

  • Addition of Organolithium Reagent: The flask is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (1.1 equiv) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Quantitative Data:

ReagentProductYield (%)Physical State
n-Butyllithium1-{2-[3-(benzyloxy)phenyl]phenyl}pentan-1-ol90-98Viscous oil

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.20 (m, 9H, Ar-H), 7.10 (d, J = 7.6 Hz, 1H, Ar-H), 7.00 (t, J = 7.6 Hz, 1H, Ar-H), 6.90 (d, J = 7.6 Hz, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.80 (t, J = 6.4 Hz, 1H, CH-OH), 2.10 (d, J = 3.6 Hz, 1H, OH), 1.80-1.60 (m, 2H, CH₂), 1.40-1.20 (m, 4H, CH₂CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.5, 142.5, 141.0, 137.0, 130.0, 129.0, 128.5, 128.0, 127.5, 121.0, 115.0, 114.5, 74.0, 70.0, 38.0, 28.0, 22.5, 14.0.

  • IR (thin film, cm⁻¹): 3420 (O-H), 3065, 3035 (C-H, aromatic), 2955, 2930, 2870 (C-H, aliphatic), 1595, 1490, 1455 (C=C, aromatic), 1245 (C-O, ether), 1045 (C-O, alcohol).

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[5][6] The stereochemical outcome of the reaction depends on the nature of the ylide.

Experimental Protocol: Synthesis of 1-(benzyloxy)-3-(2-styrylphenyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.2 equiv) in anhydrous DMF is prepared. Benzyltriphenylphosphonium chloride (1.1 equiv) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, and a deep red color develops.

  • Wittig Reaction: The flask is cooled to 0 °C, and a solution of this compound (1.0 equiv) in anhydrous DMF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours.

  • Work-up: The reaction is quenched by the addition of water at 0 °C. The mixture is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with water, then brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the alkene product as a mixture of (E)- and (Z)-isomers.

Quantitative Data:

ReagentProductYield (%)Isomer Ratio (E:Z)
Benzyltriphenylphosphonium chloride1-(benzyloxy)-3-(2-styrylphenyl)benzene75-85~1:1

Characterization Data (Hypothetical for the mixture of isomers):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-6.80 (m, 18H, Ar-H and C=CH), 5.10 (s, 2H, OCH₂Ph).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.5, 141.0, 138.0, 137.5, 137.0, 136.5, 130.5, 130.0, 129.8, 129.5, 129.0, 128.8, 128.5, 128.2, 128.0, 127.8, 127.5, 127.0, 121.0, 115.0, 114.5, 70.0.

  • IR (KBr, cm⁻¹): 3060, 3030 (C-H, aromatic and vinylic), 1600, 1495, 1450 (C=C, aromatic), 1240 (C-O, ether), 965 (C-H bend, trans-alkene).

Visualization of Reaction Pathways

Reaction_Pathways cluster_grignard Grignard Reaction cluster_organolithium Organolithium Reaction cluster_wittig Wittig Reaction Aldehyde_G This compound Intermediate_G Magnesium Alkoxide Intermediate Aldehyde_G->Intermediate_G Nucleophilic Addition Grignard R-MgX (e.g., PhMgBr) Grignard->Intermediate_G Product_G Secondary Alcohol Intermediate_G->Product_G Protonation Workup_G H₃O⁺ Aldehyde_L This compound Intermediate_L Lithium Alkoxide Intermediate Aldehyde_L->Intermediate_L Nucleophilic Addition Organolithium R-Li (e.g., n-BuLi) Organolithium->Intermediate_L Product_L Secondary Alcohol Intermediate_L->Product_L Protonation Workup_L NH₄Cl(aq) Aldehyde_W This compound Intermediate_W1 Betaine Intermediate Aldehyde_W->Intermediate_W1 Nucleophilic Attack Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Intermediate_W1 Intermediate_W2 Oxaphosphetane Intermediate_W1->Intermediate_W2 Ring Closure Product_W Alkene Intermediate_W2->Product_W Cycloreversion Byproduct_W Ph₃P=O Intermediate_W2->Byproduct_W

Caption: Reaction pathways for the conversion of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start with This compound Reagent_Addition Add Organometallic Reagent (Grignard, Organolithium, or Ylide) Start->Reagent_Addition Reaction_Stirring Stir at appropriate temperature Reagent_Addition->Reaction_Stirring Quenching Quench Reaction Reaction_Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Characterization Product Characterization (NMR, IR, MS) Chromatography->Characterization

Caption: General experimental workflow for organometallic reactions.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are pyrophoric and should be handled with extreme care under an inert atmosphere.

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried before use.

  • Wittig reactions involving sodium hydride require careful handling as it is a flammable solid and reacts violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • All reactions should be performed in a well-ventilated fume hood.

References

Catalytic Functionalization of 2-[3-(benzyloxy)phenyl]benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of selected catalytic methods for the functionalization of 2-[3-(benzyloxy)phenyl]benzaldehyde, a versatile scaffold in medicinal chemistry and materials science. The following protocols are based on established catalytic strategies for benzaldehyde derivatives and are intended to serve as a starting point for the synthesis of novel compounds. Optimization for the specific substrate may be required.

I. Palladium-Catalyzed Ortho-C–H Hydroxylation

This protocol describes the introduction of a hydroxyl group at the position ortho to the aldehyde functionality, utilizing a transient directing group strategy. This method offers a direct route to valuable salicylaldehyde derivatives.

Reaction Principle:

The palladium catalyst, in conjunction with a transient directing group, facilitates the activation and subsequent hydroxylation of the C-H bond ortho to the aldehyde. An oxidant is used to regenerate the active catalytic species.

Experimental Protocol:

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), 4-chloroanthranilic acid (0.2 equiv.) as the transient directing group, and Pd(OAc)₂ (0.1 equiv.).

  • Solvent and Reagents: Add the solvent (e.g., trifluoroacetic acid) and then the oxidant, such as 1-fluoro-2,4,6-trimethylpyridinium triflate (2.0 equiv.). An oxygen source, like p-toluenesulfonic acid monohydrate (2.0 equiv.), is also introduced.

  • Reaction Conditions: Stir the mixture under an air atmosphere at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Based on analogous substrates):

EntryOxidantAdditiveSolventTemp (°C)Time (h)Typical Yield (%)
11-fluoro-2,4,6-trimethylpyridinium triflatep-TsOH·H₂OTFA802460-85

Logical Workflow for Ortho-Hydroxylation:

Ortho_Hydroxylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Substrate This compound Reaction_Vessel Reaction Mixture in Solvent (e.g., TFA) Substrate->Reaction_Vessel TDG Transient Directing Group (4-Chloroanthranilic Acid) TDG->Reaction_Vessel Catalyst Pd(OAc)₂ Catalyst->Reaction_Vessel Oxidant Oxidant Oxidant->Reaction_Vessel Oxygen_Source Oxygen Source (p-TsOH·H₂O) Oxygen_Source->Reaction_Vessel Quenching Quenching (aq. NaHCO₃) Reaction_Vessel->Quenching Heat, Stir Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Ortho-hydroxylated Product Purification->Product

Caption: Workflow for Palladium-Catalyzed Ortho-Hydroxylation.

II. Palladium-Catalyzed Ortho-C–H Arylation

This method allows for the formation of a carbon-carbon bond at the ortho-position of the benzaldehyde, leading to the synthesis of biaryl compounds. A transient directing group is employed to ensure regioselectivity.

Reaction Principle:

The palladium catalyst, guided by a transient auxiliary, activates the ortho C-H bond of the benzaldehyde. Subsequent coupling with an aryl iodide introduces the aryl group.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), 2-(methylsulfinyl)aniline (0.2 equiv.) as the transient auxiliary, and Pd(OAc)₂ (0.05 equiv.).

  • Solvent and Base: Add a suitable solvent (e.g., DMF) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Seal the tube and heat the mixture at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data Summary (Based on analogous substrates):

EntryAryl IodideBaseSolventTemp (°C)Time (h)Typical Yield (%)
14-IodotolueneK₂CO₃DMF1202470-90
21-Iodo-4-methoxybenzeneCs₂CO₃DMAc1302465-85

Signaling Pathway for Ortho-Arylation:

Ortho_Arylation Start This compound Aryl Iodide Transient Auxiliary Pd(OAc)₂ Base Imine_Formation In situ Imine Formation (Substrate + Auxiliary) Start:f0->Imine_Formation Start:f2->Imine_Formation C-H_Activation Palladium-Mediated ortho-C-H Activation Start:f3->C-H_Activation Oxidative_Addition Oxidative Addition of Aryl Iodide to Pd Start:f1->Oxidative_Addition Imine_Formation->C-H_Activation C-H_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination (C-C Bond Formation) Oxidative_Addition->Reductive_Elimination Hydrolysis Hydrolysis of Imine Reductive_Elimination->Hydrolysis Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Product Ortho-Arylated Product Hydrolysis->Product Catalyst_Regeneration->C-H_Activation

Caption: Catalytic Cycle for Palladium-Catalyzed Ortho-Arylation.

III. Catalytic Hydrogenation to Benzyl Alcohol

This protocol details the reduction of the aldehyde functionality to the corresponding primary alcohol, a common transformation in multi-step synthesis.

Reaction Principle:

A heterogeneous catalyst, typically a noble metal on a solid support, facilitates the addition of hydrogen across the carbonyl double bond of the aldehyde.

Experimental Protocol:

  • Reaction Setup: Place this compound (1.0 equiv.) and a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.

  • Catalyst Addition: Add the catalyst, such as 10% Palladium on Carbon (Pd/C) (1-5 mol% Pd).

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification, if necessary, can be achieved by column chromatography.

Quantitative Data Summary (Based on analogous substrates):

EntryCatalystSolventH₂ Pressure (atm)Temp (°C)Time (h)Typical Yield (%)
110% Pd/CMethanol1252-6>95
2PtO₂Ethanol3254-8>95

Workflow for Catalytic Hydrogenation:

Hydrogenation_Workflow Substrate This compound in Solvent Catalyst Add Catalyst (e.g., 10% Pd/C) Substrate->Catalyst Hydrogenation Pressurize with H₂ Stir at RT Catalyst->Hydrogenation Filtration Filter to Remove Catalyst Hydrogenation->Filtration Concentration Solvent Evaporation Filtration->Concentration Product 2-[3-(benzyloxy)phenyl]methanol Concentration->Product

Caption: Experimental Workflow for Catalytic Hydrogenation.

Application Note and Protocol: Purification of 2-[3-(benzyloxy)phenyl]benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the purification of 2-[3-(benzyloxy)phenyl]benzaldehyde using column chromatography. This method is designed to separate the target compound from impurities that may be present after a chemical synthesis. The protocol is based on standard laboratory practices for the purification of aromatic aldehydes and can be adapted as needed based on preliminary analysis by Thin Layer Chromatography (TLC).

Experimental Protocol

1. Materials and Equipment

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC.

  • Apparatus:

    • Glass chromatography column with a stopcock.

    • Separatory funnel or dropping funnel to serve as a solvent reservoir.

    • Beakers and Erlenmeyer flasks.

    • Test tubes or fraction collector vials.

    • TLC plates (silica gel coated).

    • UV lamp for visualization of TLC plates.

    • Rotary evaporator.

  • Reagents:

    • Crude this compound.

    • n-Hexane (analytical grade).

    • Ethyl acetate (analytical grade).

    • Optional: Triethylamine.

2. Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the desired product from impurities, with a retention factor (Rf) for the product of approximately 0.25-0.35.[1]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will show the product spot well-separated from other spots.

3. Column Preparation (Slurry Method)

  • Secure the chromatography column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry. The top of the silica gel should be flat.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during solvent addition.

4. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. This method is preferred for samples that are not very soluble in the mobile phase.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).

  • The elution can be performed isocratically (using a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase, for example, by increasing the percentage of ethyl acetate in hexane). A gradient elution is often more effective for separating compounds with different polarities.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

6. Product Isolation

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Note on Aldehyde Stability: Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If product degradation is observed, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the silica gel.[2] Alternatively, alumina can be used as the stationary phase.[2]

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cm (adjust based on sample amount)
Mobile Phase n-Hexane / Ethyl Acetate (gradient, e.g., from 95:5 to 80:20)
Sample Loading Dry loading recommended
Elution Mode Gradient Elution
Fraction Size 10-20 mL per fraction (adjust based on column size)
Monitoring TLC with UV visualization
Expected Product Rf ~0.3 in an appropriate n-Hexane / Ethyl Acetate mixture

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Crude Product tlc 1. TLC Analysis (Determine Solvent System) start->tlc column_prep 2. Column Preparation (Silica Gel Slurry) tlc->column_prep sample_load 3. Sample Loading (Dry Loading) column_prep->sample_load elution 4. Elution (Gradient: Hexane/EtOAc) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection tlc_monitoring 6. TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling 7. Pool Pure Fractions tlc_monitoring->pooling evaporation 8. Solvent Evaporation (Rotary Evaporator) pooling->evaporation end End: Purified Product evaporation->end

Caption: Workflow for the purification of this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship between the components of the chromatography system and the separation principle.

separation_principle crude_mixture Crude Mixture (Target + Impurities) stationary_phase Stationary Phase (Polar Silica Gel) crude_mixture->stationary_phase Interaction mobile_phase Mobile Phase (Less Polar Solvent) crude_mixture->mobile_phase Solvation separation Differential Partitioning stationary_phase->separation mobile_phase->separation less_polar Less Polar Impurities (Elute Faster) separation->less_polar target Target Compound (Moderate Polarity) separation->target more_polar More Polar Impurities (Elute Slower) separation->more_polar

Caption: Principle of separation in column chromatography.

References

One-Pot Synthesis of Benzaldehyde Derivatives from Weinreb Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of benzaldehyde derivatives from N-methoxy-N-methylamides, commonly known as Weinreb amides. This methodology is pivotal in organic synthesis, offering a reliable route to aldehydes, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals. The key advantage of using Weinreb amides is their ability to form stable chelated intermediates upon reaction with organometallic reagents or metal hydrides, thus preventing the common problem of over-addition to form alcohols.[1]

Two distinct and efficient one-pot protocols are detailed below, catering to different synthetic strategies: a direct reduction to the parent benzaldehyde and a reduction followed by a cross-coupling reaction to yield substituted benzaldehydes.

Protocol 1: Direct Reduction of Weinreb Amides to Benzaldehydes using a Magnesium Borohydride Reagent

This protocol outlines a mild and efficient method for the reduction of Weinreb amides to their corresponding aldehydes under ambient conditions using chloromagnesium dimethylaminoborohydride (MgAB).[2][3] A key feature of this method is the in-situ formation of a stable sodium bisulfite adduct of the aldehyde product, which prevents over-reduction and facilitates isolation.[2] The pure aldehyde can then be regenerated from this adduct.

Experimental Workflow

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Isolation A Prepare 1M solution of ClMg+[H3BNMe2]- (MgAB) in THF B Add Weinreb amide to the MgAB solution in THF under Argon A->B C Stir at 25 °C for 30-60 minutes B->C D Quench the reaction with saturated aqueous NaHCO3 C->D E Add saturated aqueous NaHSO3 D->E F Stir to form the bisulfite adduct precipitate E->F G Filter the solid bisulfite adduct F->G H Wash the solid with THF and diethyl ether G->H I Dry the solid to obtain the pure bisulfite adduct H->I J Optional: Regenerate aldehyde by treating adduct with aqueous formaldehyde I->J

Caption: Workflow for the one-pot reduction of Weinreb amides using MgAB.

Detailed Experimental Protocol

Materials:

  • Appropriate Weinreb amide

  • Chloromagnesium dimethylaminoborohydride (MgAB) as a 1 M solution in THF[2]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Aqueous formaldehyde (for aldehyde regeneration)

  • Argon gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the Weinreb amide (1 mmol) in anhydrous THF (1.5 mL) under an argon atmosphere, add the 1 M solution of MgAB in THF (2 mL, 2 mmol).[2]

  • Stir the reaction mixture at room temperature (25 °C) for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Add a saturated aqueous solution of NaHSO₃ and stir the mixture vigorously until a white precipitate of the bisulfite adduct is formed.

  • Isolate the solid bisulfite adduct by vacuum filtration.

  • Wash the collected solid sequentially with THF and diethyl ether to remove any impurities.

  • Dry the solid under vacuum to yield the pure aldehyde bisulfite adduct.[2]

  • (Optional) To regenerate the free aldehyde, the bisulfite adduct can be treated with aqueous formaldehyde.[2]

Quantitative Data
Weinreb Amide DerivativeReaction Time (min)Isolated Yield of Bisulfite Adduct (%)
N-methoxy-N-methylbenzamide3095
4-Chloro-N-methoxy-N-methylbenzamide3094
4-Methoxy-N-methoxy-N-methylbenzamide3092
N-methoxy-N-methyl-2-naphthamide6091
N-methoxy-N,4-dimethylbenzamide3093

Data sourced from reference[2].

Protocol 2: One-Pot Reduction and Cross-Coupling for Substituted Benzaldehydes

This advanced one-pot, two-step protocol facilitates the synthesis of functionalized benzaldehydes. It involves the initial reduction of a bromo-substituted Weinreb amide with diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. This "masked aldehyde" is then subjected to a palladium-catalyzed cross-coupling reaction with an organolithium reagent.[4][5]

Reaction Pathway

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cross-Coupling A Bromo-substituted Weinreb Amide B DIBAL-H in Toluene, 0 °C A->B C Stable Aluminum Hemiaminal Intermediate B->C D Organolithium Reagent (R-Li) C->D One-Pot E Pd Catalyst F Substituted Benzaldehyde D->F E->F

Caption: Logical flow of the one-pot reduction/cross-coupling synthesis.

Detailed Experimental Protocol

Materials:

  • Bromo-substituted Weinreb amide (e.g., 4-bromo-N-methoxy-N-methylbenzamide)

  • Anhydrous Toluene

  • Diisobutylaluminum hydride (DIBAL-H) solution

  • Pre-oxidized Palladium catalyst (e.g., 5 mol % of a Pd-phosphine complex)[5]

  • Organolithium reagent (e.g., phenyllithium, n-butyllithium)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Argon gas

  • Syringe pump

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the bromo-substituted Weinreb amide (0.5 mmol) in anhydrous toluene (2 mL) in a flame-dried flask under an argon atmosphere and cool the solution to 0 °C in an ice bath.[4][5]

  • Add DIBAL-H dropwise over 5 minutes and stir the mixture at 0 °C.

  • After the reduction is complete (monitor by TLC), add the pre-oxidized palladium catalyst (5 mol %) as a solution in toluene.[5]

  • Using a syringe pump, add the organolithium reagent dropwise over 10 minutes.[4][5]

  • After the addition is complete, allow the reaction to proceed at 0 °C until completion.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[4][5]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted benzaldehyde.

Quantitative Data
Weinreb AmideOrganolithium ReagentProductIsolated Yield (%)
4-bromo-N-methoxy-N-methylbenzamidePhenyllithium4-phenylbenzaldehyde75
4-bromo-N-methoxy-N-methylbenzamiden-Butyllithium4-butylbenzaldehyde68
3-bromo-N-methoxy-N-methylbenzamidePhenyllithium3-phenylbenzaldehyde72[5]
3,5-dibromo-N-methoxy-N-methylbenzamidePhenyllithium3,5-diphenylbenzaldehyde65[5]
4-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamiden-Butyllithium4-butyl-2-naphthaldehyde63[4]

Data compiled from references[4] and[5]. Yields refer to isolated products after column chromatography.

These protocols provide robust and versatile methods for the one-pot synthesis of benzaldehyde derivatives from readily accessible Weinreb amides. The choice of protocol will depend on the desired final product, with the magnesium borohydride method being suitable for direct reduction and the DIBAL-H/cross-coupling method offering a powerful tool for introducing molecular diversity.

References

Application Notes and Protocols: The Role of 2-[3-(benzyloxy)phenyl]benzaldehyde Derivatives in ALDH1A3 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-[3-(benzyloxy)phenyl]benzaldehyde derivatives, specifically the potent and selective ALDH1A3 inhibitors ABMM-15 and ABMM-16, in cancer research. Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is increasingly recognized as a key player in cancer stem cell biology, tumor progression, and therapeutic resistance. The following sections detail the inhibitory activity of these compounds, experimental protocols for their characterization, and their application in studying the ALDH1A3 signaling pathway.

Introduction to this compound Derivatives as ALDH1A3 Inhibitors

The benzyloxybenzaldehyde scaffold has emerged as a promising framework for the design of selective inhibitors targeting the ALDH1A3 isoform. Two notable compounds from this class, ABMM-15 and ABMM-16, have demonstrated high potency and selectivity for ALDH1A3 over other ALDH isoforms like ALDH1A1 and ALDH3A1.[1][2] This selectivity is crucial for minimizing off-target effects and for specifically probing the biological functions of ALDH1A3.

ALDH1A3 is a key enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to RA.[3][4] Retinoic acid, in turn, acts as a ligand for nuclear receptors (RAR and RXR) to regulate the transcription of a multitude of genes involved in cell differentiation, proliferation, and apoptosis.[3] In various cancers, elevated ALDH1A3 expression is associated with a cancer stem cell phenotype, poor prognosis, and resistance to chemotherapy.[1] Therefore, selective inhibitors like ABMM-15 and ABMM-16 are invaluable tools for investigating the therapeutic potential of targeting ALDH1A3.

Quantitative Data Summary

The inhibitory activities of ABMM-15 and ABMM-16 against ALDH1A3 have been quantified, highlighting their potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetIC50 (µM)Selectivity ProfileReference
ABMM-15 ALDH1A30.23 ± 0.05Highly selective over ALDH1A1 and ALDH3A1[1][2]
ABMM-16 ALDH1A31.29 ± 0.10Selective over ALDH1A1 and ALDH3A1[1][2]

Note: Kinetic studies have been performed on similar compounds, suggesting a competitive inhibition model for this class of inhibitors. However, the specific Ki values for ABMM-15 and ABMM-16 are not yet publicly available.

Experimental Protocols

Synthesis of this compound Derivatives (ABMM-15 & ABMM-16)

The synthesis of these inhibitors is achieved through a straightforward O-alkylation reaction. The general procedure is as follows:

Materials:

  • Appropriate hydroxybenzaldehyde precursor

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Dissolve the hydroxybenzaldehyde precursor in DMF.

  • Add potassium carbonate to the solution.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at 80°C overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro ALDH1A3 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against purified recombinant human ALDH1A3. The assay measures the production of NADH, which is fluorescent, from the ALDH1A3-catalyzed oxidation of a substrate.

Materials:

  • Purified recombinant human ALDH1A3 enzyme

  • Hexanal (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+) (cofactor)

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0)

  • This compound derivatives (ABMM-15, ABMM-16) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Protocol:

  • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and create a serial dilution in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • ALDH1A3 enzyme solution (final concentration will depend on the enzyme's specific activity)

    • Inhibitor solution at various concentrations (or DMSO for control)

  • Incubate the plate at room temperature for 5-20 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Initiate the enzymatic reaction by adding a solution of NAD+ and hexanal (e.g., final concentrations of 0.5 mM and 250 µM, respectively).

  • Immediately place the plate in a pre-warmed (e.g., 25°C) fluorometric microplate reader.

  • Monitor the increase in fluorescence at 460 nm (excitation at 340 nm) over time (e.g., every minute for 15-30 minutes). The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

ALDH1A3-Retinoic Acid Signaling Pathway

The following diagram illustrates the central role of ALDH1A3 in the retinoic acid signaling pathway and the point of inhibition by this compound derivatives.

ALDH1A3_Signaling_Pathway cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ADH RA Retinoic Acid (RA) Retinal->RA NAD+ -> NADH RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR ALDH1A3 ALDH1A3 Inhibitor This compound (e.g., ABMM-15) Inhibitor->ALDH1A3 RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Transcriptional Regulation Nucleus Nucleus Cell_Functions Cellular Responses (Differentiation, Proliferation, Apoptosis) Gene_Expression->Cell_Functions

Caption: ALDH1A3 signaling and inhibition.

Experimental Workflow for ALDH1A3 Inhibitor Screening

This workflow outlines the key steps in the discovery and characterization of novel ALDH1A3 inhibitors.

Inhibitor_Screening_Workflow Start Start: Compound Library Synthesis Synthesis of Benzyloxybenzaldehyde Derivatives Start->Synthesis Primary_Screening Primary Screening: Single-Dose Inhibition Assay Synthesis->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis: IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling: (vs. ALDH1A1, ALDH3A1, etc.) Dose_Response->Selectivity_Assay Kinetic_Studies Kinetic Characterization: (e.g., Ki Determination) Selectivity_Assay->Kinetic_Studies Cell_Based_Assays Cell-Based Assays: (ALDEFLUOR, Cytotoxicity, RA quantification) Kinetic_Studies->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization End End: Candidate for In Vivo Studies Lead_Optimization->End

Caption: ALDH1A3 inhibitor screening workflow.

Conclusion

The this compound derivatives, ABMM-15 and ABMM-16, represent a significant advancement in the development of selective ALDH1A3 inhibitors. Their potency and selectivity make them invaluable chemical probes for elucidating the role of ALDH1A3 in cancer biology and for exploring its potential as a therapeutic target. The protocols and data presented here provide a foundation for researchers to utilize these compounds in their own investigations into the complex biology of ALDH1A3.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde, a valuable intermediate in medicinal chemistry. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Question 1: What is the most common synthetic route for this compound and what are the starting materials?

The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For this specific synthesis, the two primary coupling strategies are:

  • Route A: Coupling of 2-formylphenylboronic acid with 1-(benzyloxy)-3-bromobenzene .

  • Route B: Coupling of (3-(benzyloxy)phenyl)boronic acid with 2-bromobenzaldehyde .

Question 2: I am experiencing very low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve the yield?

Low yields are a common issue in cross-coupling reactions and can be attributed to several factors. Here are some troubleshooting steps:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider switching to a more robust system. For instance, a combination of Pd(OAc)₂ with a tri(o-tolyl)phosphine ligand or using a more powerful system like tetrakis(triphenylphosphine)palladium with aqueous cesium carbonate in DMF can be more successful, especially for challenging couplings.[1][2]

  • Base Selection: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. If a weak base like K₂CO₃ is proving ineffective, consider stronger bases such as Cs₂CO₃ or K₃PO₄.

  • Solvent Choice: The solvent must be appropriate for the chosen catalyst system and base. Aprotic polar solvents like DMF or DME are often effective. For some systems, a mixture of an organic solvent with water is necessary to dissolve the inorganic base.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates. While room temperature reactions are possible for some highly active catalyst systems, many Suzuki couplings require heating. Optimization of the temperature is recommended, often in the range of 80-110°C.

  • Degassing: Oxygen can deactivate the palladium catalyst. Ensure that the reaction mixture is thoroughly degassed before adding the catalyst, and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.

Question 3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

Several side reactions can occur during the Suzuki-Miyaura coupling, leading to the formation of impurities:

  • Homocoupling: The formation of symmetrical biaryls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by using a slight excess (1.1-1.5 equivalents) of the boronic acid and ensuring efficient stirring.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by acidic conditions or the presence of water. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this issue. Abbreviated reaction times can also be beneficial as prolonged exposure to high temperatures can increase the rate of protodeboronation.[3]

  • Aldol-type byproducts: Longer reaction times or the presence of water can sometimes favor the formation of aldol-type byproducts.[2][4]

Question 4: How can I effectively purify the final product, this compound?

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts.

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic salts.

  • Column Chromatography: The most common method for purifying benzaldehyde derivatives is silica gel column chromatography.[5][6] A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is often effective for separating the product from impurities.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Quantitative Data Summary

The following table summarizes various conditions for Suzuki-Miyaura coupling reactions that can be adapted for the synthesis of this compound, with reported yields for analogous compounds.

Catalyst SystemBaseSolventYield Range (%)Reference
Pd(OAc)₂ / tri(o-tolyl)phosphineK₃PO₄ (aq)Dimethoxyethane76-99[1][2]
Tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄]Cs₂CO₃ (aq)DMF75-93[1][2]
Tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄]NaOEtToluene/EtOHPoor[1][2]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a general guideline and may require optimization.

Synthesis of this compound

Materials:

  • 2-formylphenylboronic acid

  • 1-(benzyloxy)-3-bromobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine

  • Potassium phosphate (K₃PO₄)

  • Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a reaction flask, add 2-formylphenylboronic acid (1.2 eq.), 1-(benzyloxy)-3-bromobenzene (1.0 eq.), and potassium phosphate (3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add dimethoxyethane and degassed water to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq.) and tri(o-tolyl)phosphine (0.1 eq.) in dimethoxyethane.

  • Add the catalyst solution to the reaction flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 85-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Add Reactants & Base (2-formylphenylboronic acid, 1-(benzyloxy)-3-bromobenzene, K3PO4) B 2. Degas & Add Solvent (DME/Water) A->B C 3. Add Catalyst (Pd(OAc)2 / P(o-tolyl)3) B->C D 4. Heat to Reflux C->D E 5. Aqueous Work-up D->E Reaction Complete F 6. Extraction (Ethyl Acetate) E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde. The following information addresses common side products and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this biaryl compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and nucleophilic additions involving Grignard reagents.

Q2: I am observing a significant amount of a symmetrical biphenyl byproduct in my Suzuki-Miyaura coupling reaction. What is it and how can I minimize it?

A2: This is likely a homocoupling product, resulting from the coupling of two molecules of your boronic acid or organohalide. In the context of a Suzuki reaction using 2-formylphenylboronic acid, the byproduct would be 2,2'-diformylbiphenyl. Homocoupling is often promoted by the presence of oxygen and certain palladium(II) species. To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) catalyst source or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial.

Q3: My Grignard reaction is showing a low yield of the desired product and a significant amount of benzyloxybenzene. What is happening?

A3: The formation of benzyloxybenzene suggests that your Grignard reagent is being quenched by a proton source. The most common culprit is residual water in your glassware or solvents. Ensure all components of your reaction are rigorously dried before use.

Q4: During the synthesis of a related (iodobenzyl)oxybenzaldehyde, an aldol-type byproduct was observed. Could this occur in my synthesis of this compound?

A4: Yes, this is a possibility, especially if your reaction conditions are basic and there is water present. Longer reaction times can also favor the formation of these aldol-type byproducts.[1] It is advisable to monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider a pre-catalyst for more reliable generation of the active species.
Inappropriate baseThe choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base may vary depending on the specific substrates and solvent system.
Poor solubility of reagentsEnsure your solvent system (e.g., dioxane/water, toluene/water) effectively solubilizes all reactants.
Formation of dehalogenated byproduct (benzyloxybenzene)Reductive dehalogenationThis can occur via a hydride transfer mechanism. Ensure your reagents and solvents are pure and free from contaminants that could act as hydride sources.
Formation of protodeboronated byproduct (benzaldehyde)Protodeboronation of the boronic acidThis is more likely with electron-rich boronic acids and under certain pH conditions. Using anhydrous solvents and a suitable base can help minimize this.
Issue 2: Multiple Unidentified Spots on TLC in Grignard Reaction
Symptom Possible Cause Suggested Solution
Spot corresponding to a symmetrical biphenylWurtz-type homocoupling of the Grignard reagentThis can be minimized by slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent.
Formation of a tertiary alcoholOver-addition of the Grignard reagent to the aldehyde productWhile less common with aldehydes than esters, it is a possibility. Control the stoichiometry carefully and consider inverse addition (adding the Grignard reagent to the aldehyde).
Unreacted starting materialsIncomplete formation of the Grignard reagentEnsure the magnesium surface is activated (e.g., with a crystal of iodine or 1,2-dibromoethane). All reagents and glassware must be scrupulously dry.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Side Products

This protocol is designed to minimize homocoupling and other side reactions.

  • Reagents:

    • 2-Formylphenylboronic acid (1.2 equivalents)

    • 1-Bromo-3-(benzyloxy)benzene (1.0 equivalent)

    • Pd(PPh₃)₄ (0.03 equivalents)

    • K₂CO₃ (2.0 equivalents, anhydrous)

    • Dioxane and water (4:1 v/v)

  • Procedure: a. To a flame-dried Schlenk flask, add 1-bromo-3-(benzyloxy)benzene, 2-formylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. b. Seal the flask and evacuate and backfill with argon three times. c. Add the degassed dioxane/water solvent mixture via syringe. d. Heat the reaction mixture to 90 °C with vigorous stirring. e. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours). f. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

Main Synthetic Pathway (Suzuki-Miyaura Coupling)

Suzuki_Miyaura_Pathway 2-Formylphenylboronic Acid 2-Formylphenylboronic Acid Reaction Reaction 2-Formylphenylboronic Acid->Reaction 3-(Benzyloxy)phenyl Bromide 3-(Benzyloxy)phenyl Bromide 3-(Benzyloxy)phenyl Bromide->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Oxidative Addition Base Base Base->Reaction Transmetalation Product This compound Reaction->Product Reductive Elimination

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

Common Side Reaction: Homocoupling of Boronic Acid

Homocoupling_Side_Reaction Boronic_Acid1 2-Formylphenylboronic Acid Reaction Reaction Boronic_Acid1->Reaction Boronic_Acid2 2-Formylphenylboronic Acid Boronic_Acid2->Reaction Pd_Catalyst Pd(II) Species Pd_Catalyst->Reaction Oxygen Oxygen Oxygen->Reaction promotes Side_Product 2,2'-Diformylbiphenyl Reaction->Side_Product

Caption: Homocoupling of 2-formylphenylboronic acid, a common side reaction.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Workflow start Low Yield of This compound check_purity Analyze crude mixture by LC-MS/NMR start->check_purity homocoupling Homocoupling product detected? check_purity->homocoupling dehalogenation Dehalogenated byproduct detected? homocoupling->dehalogenation No degas Improve degassing procedure Use fresh Pd(0) source homocoupling->degas Yes low_conversion Low conversion of starting materials? dehalogenation->low_conversion No pure_reagents Use high purity reagents/solvents dehalogenation->pure_reagents Yes optimize Optimize base, solvent, and temperature Check catalyst activity low_conversion->optimize Yes end Improved Yield low_conversion->end No degas->end pure_reagents->end optimize->end

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling synthesis.

References

Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in chemical reactions involving substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with an electron-rich benzaldehyde is giving a low yield. What are the common causes and solutions?

A1: Low yields in Wittig reactions with electron-rich benzaldehydes (e.g., those with methoxy or amino groups) are often due to the reduced electrophilicity of the carbonyl carbon. Here are some common causes and troubleshooting steps:

  • Insufficiently strong base: The ylide may not be forming in sufficient quantity. Consider using a stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH) instead of milder bases like potassium tert-butoxide (t-BuOK).[1][2]

  • Ylide instability: Some ylides, especially non-stabilized ones, can be unstable. It may be beneficial to generate the ylide in the presence of the aldehyde (in situ) rather than preparing it beforehand.[2]

  • Steric hindrance: If either the benzaldehyde or the phosphonium ylide is sterically hindered, the reaction rate can be significantly reduced.[3] Consider using a less hindered phosphonium salt if possible.

  • Reaction conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as Grignard reagents and strong bases react with water.[4][5] Running the reaction at a slightly elevated temperature might also improve the yield, but be cautious of potential side reactions.

Q2: I am observing multiple products in my crossed aldol condensation between a substituted benzaldehyde and a ketone. How can I improve the selectivity?

A2: The formation of multiple products in crossed aldol condensations is a common issue arising from self-condensation of the enolizable ketone and/or Cannizzaro reaction of the aldehyde.[6] Here’s how to improve selectivity:

  • Use a non-enolizable aldehyde: Substituted benzaldehydes are ideal for crossed aldol condensations as they lack α-hydrogens and cannot enolize.[6][7]

  • Control the order of addition: Slowly add the enolizable ketone to a mixture of the benzaldehyde and the base. This ensures that the enolate reacts with the more electrophilic benzaldehyde as it is formed.

  • Choice of base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely and rapidly deprotonate the ketone, minimizing self-condensation.

  • Reaction temperature: Running the reaction at low temperatures (e.g., -78 °C) can favor the kinetic enolate and improve selectivity.

Q3: My Grignard reaction with a nitro-substituted benzaldehyde is failing. What is the likely problem?

A3: Grignard reagents are strong nucleophiles and strong bases. They are incompatible with functional groups that are acidic or electrophilic. A nitro group (-NO2) is strongly electron-withdrawing and can react with the Grignard reagent. The primary issue is that the Grignard reagent will react with the nitro group instead of the aldehyde carbonyl.

  • Protecting groups: It is advisable to use a protecting group for the aldehyde functionality, perform the reaction on the nitro group, and then deprotect the aldehyde. Alternatively, consider reducing the nitro group to an amine before the Grignard reaction and then re-oxidizing if necessary.

  • Alternative reagents: Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent, which may show greater selectivity for the aldehyde.

Q4: How does the electronic nature of the substituent on the benzaldehyde ring affect the reaction outcome?

A4: The electronic nature of the substituent has a significant impact on the reactivity of the benzaldehyde.

  • Electron-donating groups (EDGs) (e.g., -OCH3, -N(CH3)2) increase the electron density on the carbonyl carbon, making it less electrophilic. This generally slows down nucleophilic addition reactions like the Wittig and Grignard reactions, often leading to lower yields or requiring harsher reaction conditions.[8]

  • Electron-withdrawing groups (EWGs) (e.g., -NO2, -CN) decrease the electron density on the carbonyl carbon, making it more electrophilic. This accelerates nucleophilic addition reactions.[8] However, very strong EWGs can sometimes introduce side reactions.

Troubleshooting Guides

Wittig Reaction: Low to No Product Formation
SymptomPossible CauseSuggested Solution
No reaction Inactive phosphonium salt.Use fresh, dry phosphonium salt.
Weak base unable to form the ylide.Switch to a stronger base (e.g., n-BuLi, NaH).[1]
Poor quality benzaldehyde (oxidized to benzoic acid).Purify the benzaldehyde by distillation or column chromatography before use.
Low yield Electron-donating group on benzaldehyde reducing its reactivity.Use a more reactive (less stable) ylide if possible. Increase reaction temperature or time.
Steric hindrance around the carbonyl group or the ylide.Use a less sterically hindered phosphonium salt.
Ylide is unstable and decomposes before reacting.Generate the ylide in situ by adding the base to a mixture of the phosphonium salt and the aldehyde.[2]
Mixture of E/Z isomers Use of a stabilized or semi-stabilized ylide.The stereochemical outcome is dependent on the ylide structure and reaction conditions. For Z-alkene selectivity, use non-stabilized ylides with salt-free conditions. For E-alkene selectivity, use stabilized ylides or the Schlosser modification.[9][10]
Aldol Condensation: Complex Product Mixture

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Multiple products | Self-condensation of the enolizable partner. | Slowly add the enolizable ketone/aldehyde to the benzaldehyde and base mixture. | | | Cannizzaro reaction of the benzaldehyde (especially with strong base).[6] | Use a milder base or carefully control the stoichiometry of the base. | | | Formation of both aldol addition and condensation products. | To favor the condensation product, increase the reaction temperature or use a stronger base to promote dehydration.[7] | | Low yield | Reversibility of the aldol addition step. | Drive the reaction to completion by removing water (e.g., using a Dean-Stark trap) to favor the condensation product.[6] | | | Benzaldehyde is not fully dissolved. | Ensure all reactants are fully dissolved before initiating the reaction. |

Grignard Reaction: Side Products and Low Yield
SymptomPossible CauseSuggested Solution
Starting material recovered Inactive Grignard reagent.Ensure anhydrous conditions during Grignard reagent formation and reaction. Use fresh, dry magnesium turnings and solvent.[5]
Acidic protons on the substituted benzaldehyde (e.g., -OH, -NH2).Protect acidic functional groups before adding the Grignard reagent.
Formation of a ketone (from an ester) Grignard reagent reacts twice with an ester starting material.Use a Weinreb amide instead of an ester to stop the reaction at the ketone stage.
Low yield Steric hindrance.Use a less hindered Grignard reagent if possible.
Single Electron Transfer (SET) pathway leading to side products.This is more common with sterically hindered ketones. For benzaldehydes, the polar mechanism is more likely.[11]

Experimental Protocols

Detailed Protocol: Wittig Reaction with 4-Methoxybenzaldehyde

This protocol describes the synthesis of 4-methoxystilbene from 4-methoxybenzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Benzyltriphenylphosphonium chloride (4.27 g, 11 mmol)

  • Potassium tert-butoxide (1.23 g, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF), 50 mL

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide to the suspension with stirring. The formation of a deep orange or yellow color indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve 4-methoxybenzaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the product with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxystilbene.

Detailed Protocol: Aldol Condensation of 4-Chlorobenzaldehyde with Acetone

This protocol details the synthesis of 4,4'-dichloro-dibenzalacetone.

Materials:

  • 4-Chlorobenzaldehyde (2.81 g, 20 mmol)

  • Acetone (0.58 g, 10 mmol)

  • Sodium hydroxide (0.8 g, 20 mmol)

  • Ethanol (20 mL)

  • Water

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 4-chlorobenzaldehyde in ethanol.

  • Add acetone to the solution.

  • In a separate beaker, dissolve sodium hydroxide in water and allow it to cool to room temperature.

  • Slowly add the sodium hydroxide solution to the aldehyde-ketone mixture with constant stirring.

  • A precipitate should form. Continue stirring for 30 minutes.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4,4'-dichloro-dibenzalacetone.

Visualizations

Troubleshooting_Wittig_Reaction start Start: Low/No Wittig Product check_reagents Check Reagents: - Benzaldehyde purity? - Phosphonium salt quality? - Anhydrous solvent? start->check_reagents check_base Check Base: - Strong enough? - Correct stoichiometry? start->check_base check_conditions Check Conditions: - Anhydrous? - Temperature appropriate? start->check_conditions purify_aldehyde Action: Purify Benzaldehyde check_reagents->purify_aldehyde Impure ylide_formation Ylide Formation Issue check_base->ylide_formation Weak/Incorrect aldehyde_reactivity Aldehyde Reactivity Issue (e.g., strong EDG) check_conditions->aldehyde_reactivity EDG Present steric_hindrance Steric Hindrance check_conditions->steric_hindrance Bulky Groups use_stronger_base Action: Use Stronger Base (n-BuLi, NaH) ylide_formation->use_stronger_base in_situ_generation Action: In Situ Ylide Generation ylide_formation->in_situ_generation increase_temp Action: Increase Temperature/Time aldehyde_reactivity->increase_temp change_reagent Action: Use Less Hindered Reagent steric_hindrance->change_reagent success Successful Reaction purify_aldehyde->success use_stronger_base->success in_situ_generation->success increase_temp->success change_reagent->success

Caption: Troubleshooting workflow for a failed Wittig reaction.

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps benzaldehyde Substituted Benzaldehyde nucleophilic_attack Nucleophilic Attack on Benzaldehyde benzaldehyde->nucleophilic_attack side_reaction Side Reactions: - Self-condensation - Cannizzaro Reaction benzaldehyde->side_reaction ketone Enolizable Ketone/Aldehyde enolate Enolate Formation ketone->enolate Deprotonation ketone->side_reaction base Base (e.g., NaOH) base->enolate enolate->nucleophilic_attack aldol_adduct β-Hydroxy Carbonyl (Aldol Adduct) nucleophilic_attack->aldol_adduct dehydration Dehydration (Elimination of H2O) aldol_adduct->dehydration Heat/Strong Base product α,β-Unsaturated Carbonyl (Final Product) dehydration->product

Caption: General signaling pathway for an Aldol condensation reaction.

References

optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Suzuki-Miyaura coupling reaction?

A1: A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a solvent to couple an organoboron species (like a boronic acid or its ester) with an organohalide (or triflate).[1][2] A small amount of water is often added to the reaction mixture.[1]

Q2: What is the general mechanism of the Suzuki-Miyaura coupling?

A2: The reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) complex.

  • Transmetalation: A ligand on the palladium(II) complex is exchanged for the organic group from the organoboron species. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium(II) complex are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Q3: Why is my reaction mixture turning black? Is this an indication of failure?

A3: Not necessarily. It is common for palladium-catalyzed reactions to turn black or dark brown due to the formation of palladium black (finely divided palladium metal).[4] While a very rapid change might indicate overly fast catalyst decomposition, many successful reactions proceed with a black appearance. The final yield is the ultimate indicator of success, not the color of the reaction mixture.[4]

Q4: Can the aldehyde group on my substrate, this compound, interfere with the reaction?

A4: Aldehyde groups are generally well-tolerated in Suzuki-Miyaura couplings. However, under certain conditions, aldehydes can coordinate to the metal center, which may either inhibit the reaction or, in some cases, influence reactivity and selectivity.[5][6] If you suspect issues related to the aldehyde, careful selection of ligands and reaction conditions is crucial.

Troubleshooting Guide

Issue 1: Low to No Product Formation

If you are observing low or no yield of your desired product, consider the following troubleshooting steps:

1. Catalyst and Ligand Selection:

  • Problem: The chosen palladium source and ligand may not be suitable for this specific substrate, which has some steric hindrance.

  • Solutions:

    • For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[4][7][8]

    • Consider using a pre-catalyst for better stability and activity.[9]

    • If using a simple palladium source like Pd(OAc)₂, ensure it is effectively reduced in situ to the active Pd(0) species.

2. Base and Solvent Compatibility:

  • Problem: The base and solvent system may not be optimal for activating the boronic acid and facilitating transmetalation.

  • Solutions:

    • A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1][3][10] For substrates sensitive to strong bases, weaker bases like KF can be employed.[7]

    • Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1] Often, a mixture of an organic solvent with water is beneficial.[1][11]

3. Reaction Temperature and Time:

  • Problem: The reaction may require more energy to overcome the activation barrier, or it may not have run for a sufficient duration.

  • Solutions:

    • While some Suzuki couplings proceed at room temperature, many require heating.[7] Optimization of the temperature is key; start with milder conditions (e.g., 60-80 °C) and increase if necessary.[12]

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

4. Reagent Quality and Inert Atmosphere:

  • Problem: Degradation of reagents or the presence of oxygen can deactivate the catalyst.

  • Solutions:

    • Ensure the boronic acid has not undergone significant protodeboronation during storage.

    • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[1]

Issue 2: Presence of Side Products

1. Homocoupling of the Boronic Acid:

  • Problem: The boronic acid couples with itself to form a biaryl byproduct.

  • Cause: This is often promoted by the presence of Pd(II) species and oxygen.[1]

  • Solutions:

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Use a pre-catalyst or ensure efficient reduction of the Pd(II) source to Pd(0).

2. Protodeboronation of the Boronic Acid:

  • Problem: The boronic acid is replaced by a hydrogen atom.

  • Cause: This is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[1]

  • Solutions:

    • Use milder bases or protect the boronic acid as a boronate ester (e.g., a pinacol ester) for increased stability.[1]

    • Potassium trifluoroborate salts can also be more stable alternatives to boronic acids.[7]

3. Dehalogenation of the Aryl Halide:

  • Problem: The halide on the starting material is replaced by a hydrogen atom.

  • Cause: This can occur after oxidative addition, where the palladium complex reacts with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent).[1]

  • Solutions:

    • Avoid using bases or solvents that can act as hydride donors if dehalogenation is a significant issue.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Benzyloxy-Benzaldehyde Derivatives
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄NaOEtToluene/EtOHRefluxPoor[13][14][15]
Pd(OAc)₂ / tri(o-tolyl)phosphineK₃PO₄ (aq)DimethoxyethaneNot specified76-99 (substrate dependent)[13][14][15]
Pd(PPh₃)₄Cs₂CO₃ (aq)DMFNot specified75-93[13][14][15]
Pd₂(dba)₃ / (t-Bu)₃PHBF₄CsFTHFRoom Temp37[12]
Pd(PPh₃)₄NaOH (aq)THF/Water6056[12]
Protocol 1: General Procedure using Pd(PPh₃)₄ and Cs₂CO₃

This protocol is adapted from successful couplings of similar benzyloxy-benzaldehyde substrates.[13][14][15]

  • To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed dimethylformamide (DMF) and degassed water (e.g., 4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)Lₙ-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low or No Product Yield check_reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) check_reagents->check_conditions Reagents OK optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time Conditions OK optimize_base_solvent Screen Different Bases & Solvents optimize_temp_time->optimize_base_solvent optimize_catalyst Screen Catalysts & Ligands (e.g., Buchwald ligands) optimize_base_solvent->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Purification of Biaryl Aldehyde Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of biaryl aldehyde intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude biaryl aldehyde reaction mixtures?

Common impurities largely depend on the synthetic route used. For instance, in transition-metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings), impurities can include:

  • Unreacted Starting Materials: Aryl halides and arylboronic acids (or their esters).

  • Homocoupling Products: Formation of symmetrical biaryls from the starting materials.

  • Catalyst Residues: Residual palladium or other transition metals and their ligands.

  • Oxidation Products: The biaryl aldehyde product can be sensitive to air and may oxidize to the corresponding biaryl carboxylic acid, a very common impurity.[1]

  • Byproducts from Solvents or Bases: Degradation products or side-reaction products involving the reaction medium.

Q2: My biaryl aldehyde seems to be decomposing during silica gel column chromatography. Why is this happening and what can I do?

Aldehyde decomposition on silica gel is a common issue. Silica gel is weakly acidic and can catalyze degradation pathways like oxidation or polymerization.[1] Some aldehydes are particularly sensitive to this.

Solutions:

  • Deactivate the Silica: You can neutralize the silica gel by treating it with a base. A common method is to flush the packed column with an eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before loading your sample.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can degrade over time to produce HCl, which can accelerate decomposition on the column. Ensure your solvents are fresh and high quality.

  • Use a Non-Chromatographic Method: If the instability is severe, it is best to avoid column chromatography altogether. Methods like bisulfite extraction or recrystallization are excellent alternatives.

Q3: What is bisulfite adduct formation, and when should I use it for purification?

Bisulfite adduct formation is a highly effective chemical purification method for aldehydes.[1][2] The aldehyde reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble salt (the bisulfite adduct). This allows you to separate the aldehyde from non-aldehyde, organic-soluble impurities through a simple liquid-liquid extraction.[2][3][4]

Use this method when:

  • You need to remove non-aldehyde impurities, especially those with similar polarity to your product.

  • Your aldehyde is sensitive to column chromatography.

  • You are working on a large scale where chromatography is impractical.[3]

The aldehyde can be easily recovered from the aqueous layer by adding a base (like NaOH or NaHCO₃), which reverses the reaction.[1][2]

Q4: Are there advanced purification strategies for highly unstable biaryl aldehyde intermediates?

Yes, for intermediates that are too unstable for traditional batch purification, modern techniques are often employed in process chemistry and drug development:

  • In-line Purification: This method is integrated into a continuous flow chemistry setup. The crude product stream passes through a scavenger column or an extraction module that removes impurities in-line, immediately before the next reaction step. This is ideal for handling highly reactive or unstable intermediates without isolation.[5]

  • Telescoping Reactions: This involves adjusting reaction conditions so that sequential reaction steps are compatible, eliminating the need for intermediate purification entirely.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Bisulfite Extraction 1. Incomplete formation of the bisulfite adduct. 2. The bisulfite adduct is insoluble in the aqueous layer (common for very non-polar aldehydes).[2] 3. Incomplete regeneration of the aldehyde from the adduct.1. Use freshly prepared saturated sodium bisulfite solution. Increase shaking time or use a miscible co-solvent like THF, methanol, or DMF to improve reaction rates.[2][3] 2. If a solid forms between the layers, filter the entire mixture through Celite to isolate the insoluble adduct.[2][3] The aldehyde can then be regenerated from the solid adduct. 3. Ensure the aqueous layer is made strongly basic (pH > 10) with a base like NaOH to fully reverse the adduct formation.[2] For enolizable aldehydes, use a milder base like NaHCO₃ to prevent side reactions.[3]
Poor Separation on Column Chromatography 1. Product and impurity have very similar polarity. 2. Inappropriate solvent system. 3. Column overloading.1. Switch to a different purification method like bisulfite extraction or recrystallization. 2. Use a shallower solvent gradient or switch to an isocratic elution with a low-polarity solvent system (e.g., 3-5% ethyl acetate in hexanes).[1] 3. Reduce the amount of crude material loaded onto the column.
Product is Contaminated with Carboxylic Acid 1. Oxidation of the aldehyde by air during the reaction, workup, or storage.1. Perform reactions under an inert atmosphere (N₂ or Ar). 2. During workup, an acidic wash (e.g., with dilute NaHCO₃ or Na₂CO₃ solution) can remove the acidic impurity. 3. For purification, the carboxylic acid will remain in the column longer than the aldehyde; use a low-polarity eluent to elute the aldehyde first.[1]
NMR Spectrum Shows Unidentified Impurity Peaks After Bisulfite Extraction of an Alkene-Containing Aldehyde 1. Dissolved SO₂ gas from the bisulfite solution can cause decomposition of sensitive double bonds.1. Use a non-polar organic solvent for the extraction, such as hexanes, instead of mixtures containing ethyl acetate or dichloromethane.[2][3]

Experimental Protocols

Protocol: Purification of a Biaryl Aldehyde via Bisulfite Adduct Formation

This protocol is adapted from procedures described by Brindle, et al.[2][3][4] It is designed for the removal of non-aldehyde impurities from a crude reaction mixture.

Materials:

  • Crude biaryl aldehyde mixture

  • Methanol (or THF, DMF for aliphatic aldehydes)[2][3]

  • Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared

  • Deionized water

  • Extraction solvent (e.g., 10% ethyl acetate/hexanes, or hexanes for sensitive compounds)[3]

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) or sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

Part 1: Formation and Extraction of the Bisulfite Adduct

  • Dissolution: Dissolve the crude aldehyde mixture in a minimal amount of methanol (e.g., 5 mL for a 1-2 mmol scale reaction) and transfer it to a separatory funnel.

  • Adduct Formation: Add 1-5 mL of freshly prepared saturated aqueous sodium bisulfite. Caution: This should be done in a fume hood as sulfur dioxide gas may be generated.[3] Shake the funnel vigorously for approximately 30-60 seconds. The reaction can be exothermic.[1]

  • Dilution & Extraction: Add deionized water (e.g., 25 mL) and the immiscible organic extraction solvent (e.g., 25 mL of 10% ethyl acetate/hexanes). Shake vigorously to partition the components.

  • Separation: Allow the layers to separate. The organic layer contains the non-aldehyde impurities. The aqueous layer contains the water-soluble bisulfite adduct of your desired biaryl aldehyde.[2] Drain and collect the aqueous layer. Perform a second extraction of the aqueous layer with the organic solvent to ensure complete removal of impurities.

Part 2: Regeneration of the Biaryl Aldehyde 5. Basification: Transfer the collected aqueous layer containing the adduct to a clean separatory funnel. Add an organic solvent (e.g., ethyl acetate or diethyl ether) to extract the final product into. 6. Slowly add NaOH solution while stirring or shaking until the solution is strongly basic (test with pH paper). This reverses the reaction, regenerating the aldehyde.[2] 7. Final Extraction: Shake the funnel to extract the purified aldehyde into the fresh organic layer. 8. Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified biaryl aldehyde.

Troubleshooting this Protocol:

  • If a solid precipitates: The bisulfite adduct may be insoluble. Filter the mixture through Celite to collect the solid adduct before proceeding to the basification step.[2][3]

  • For sensitive aldehydes: Use a weaker base like NaHCO₃ for the regeneration step to avoid potential side reactions.[3]

Visualizations

Workflow for Purification Method Selection

This diagram outlines a decision-making process for selecting an appropriate purification strategy for a crude biaryl aldehyde intermediate.

G start Crude Biaryl Aldehyde Mixture stability_check Is the aldehyde stable on silica gel? start->stability_check polarity_check Are product and impurity polarities significantly different? stability_check->polarity_check Yes bisulfite Use Bisulfite Adduct Formation stability_check->bisulfite No scale_check Is the scale large (e.g., >5g)? polarity_check->scale_check No col_chrom Use Column Chromatography (consider neutralizing silica) polarity_check->col_chrom Yes scale_check->bisulfite Yes recrystallize Attempt Recrystallization scale_check->recrystallize No flow_chem Consider In-Line Purification or Telescoping Reactions bisulfite->flow_chem If still unstable G cluster_org Organic Phase cluster_aq Aqueous Phase crude Crude Mixture: Biaryl Aldehyde (R-CHO) + Impurities impurities Impurities crude->impurities (Partitioning) adduct Water-Soluble Bisulfite Adduct [R-CH(OH)SO3]- Na+ crude->adduct + NaHSO3 (aq) (Extraction) purified_org Purified Aldehyde (R-CHO) adduct->purified_org + NaOH (aq) (Reversal & Extraction)

References

preventing oxidation of benzaldehyde derivatives during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the oxidation of benzaldehyde and its derivatives during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my benzaldehyde derivative oxidizing, and what is the product of this oxidation?

Benzaldehyde and its derivatives are susceptible to autoxidation, a process where they react with atmospheric oxygen to form the corresponding benzoic acid.[1][2][3] This is a common issue, especially with older samples or those that have been improperly stored.[4] The oxidation proceeds via a free-radical chain mechanism and can be initiated by light.[1][4]

Q2: How can I visually identify if my benzaldehyde has oxidized?

The presence of a white crystalline solid, which is benzoic acid, in the liquid benzaldehyde is a clear indication of oxidation.[4][5] Additionally, benzaldehyde that has been exposed to air over time may turn yellow.[2] Even in the absence of visible crystals, significant amounts of benzoic acid can be dissolved in the aldehyde.[4]

Q3: What are the optimal storage conditions to prevent the oxidation of benzaldehyde derivatives?

Proper storage is crucial to minimize oxidation. Key recommendations include:

  • Airtight Containers: Store in tightly sealed, airtight containers to minimize contact with oxygen. It's also recommended to leave as little headspace as possible in the container.[1]

  • Inert Atmosphere: For long-term storage or for highly sensitive derivatives, storing under an inert atmosphere of nitrogen or argon is highly effective.[6][7][8]

  • Temperature Control: The ideal storage temperature is between 15°C and 25°C (59°F - 77°F).[1] Refrigeration can lower the rate of oxidation but may also cause the less soluble benzoic acid to crystallize out of the solution.[4]

  • Light Protection: Benzaldehyde is light-sensitive. Store in opaque or amber-colored glass bottles to protect it from UV light, which can catalyze oxidation.[1][4]

  • Addition of Inhibitors: Small amounts of radical inhibitors can be added to prevent oxidation during storage.[4]

Troubleshooting Guide

Issue: My conversion rates are low, and I suspect benzoic acid is poisoning my catalyst or interfering with the reaction.

This is a common problem, as the acidic nature of the benzoic acid impurity can affect various reaction types, especially base-catalyzed reactions.[7]

Solution 1: Purification of the Aldehyde Before Use

It is highly recommended to purify benzaldehyde before use, especially if the container has been opened previously.[4]

Experimental Protocols

Protocol 1: Purification of Oxidized Benzaldehyde

This protocol describes the removal of benzoic acid from benzaldehyde by washing with a basic solution followed by distillation.

Materials:

  • Oxidized benzaldehyde

  • Diethyl ether (or other suitable solvent)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution[6][9] or 5% sodium carbonate solution[5]

  • Saturated sodium sulfite (Na₂SO₃) solution[9]

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[5][6][9]

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus (Claisen flask, condenser, receiving flask)

  • Vacuum source (optional, for reduced pressure distillation)

Procedure:

  • Washing:

    • Dissolve the benzaldehyde sample in a suitable solvent like diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Add a 10% sodium carbonate solution and shake thoroughly. This will convert the acidic benzoic acid into its water-soluble sodium salt. Release pressure frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing with sodium carbonate solution until no more CO₂ evolution is observed.[9]

    • Wash the organic layer with a saturated sodium sulfite solution, followed by water to remove any remaining impurities.[9]

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add an anhydrous drying agent like magnesium sulfate or calcium chloride and swirl to remove residual water.[5][6]

  • Distillation:

    • Filter the dried solution to remove the drying agent.

    • Transfer the filtrate to a distillation flask.

    • If a solvent like ether was used, remove it by distillation at atmospheric pressure.

    • Distill the benzaldehyde. For best results and to prevent thermal degradation, distillation under reduced pressure is recommended.[6][7] The boiling point of benzaldehyde is 179°C at atmospheric pressure.[2]

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

To prevent oxidation during the reaction, it is crucial to exclude air (oxygen). This can be achieved using standard inert atmosphere techniques.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Rubber septa

  • Needles and tubing

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Balloon

  • Schlenk line (optional, for more rigorous applications)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any adsorbed water.

  • Assembly: Assemble the glassware while still hot and immediately seal all openings with rubber septa. Allow it to cool to room temperature under a stream of dry inert gas.

  • Purging the Flask:

    • Insert a needle connected to the inert gas source through the septum.

    • Insert a second needle as an outlet to allow the air inside to be displaced.

    • Flush the flask with the inert gas for several minutes. A common method is to use a balloon filled with nitrogen or argon.[10][11][12]

  • Reagent Addition:

    • Liquid reagents can be added via a dry syringe through the septum.

    • Solid reagents can be added quickly by briefly removing a septum while maintaining a positive pressure of the inert gas.

Data and Inhibitors

The autoxidation of benzaldehyde can be suppressed by the addition of certain inhibitors.

Inhibitor/ConditionConcentration/LevelEfficacy in Preventing OxidationReference
HydroquinoneA few small crystalsEffective at preventing air oxidation during storage and purification.[4][6][7]
CatecholA few small crystalsSimilar efficacy to hydroquinone for preventing air oxidation.[6][7]
2,6-di-t-butylphenolTrace amountsActs as a radical inhibitor to prevent oxidation by oxygen.[4]
Benzyl Alcohol< 2%Hinders the formation of benzoic acid.[13]

Visualizations

Workflow for Purifying Oxidized Benzaldehyde```dot

G

Caption: Diagram of a reaction setup under an inert atmosphere.

Benzaldehyde Autoxidation Pathway

G cluster_oxidation Autoxidation Radical Chain Mechanism benzaldehyde Benzaldehyde (R-CHO) benzoyl_radical Benzoyl Radical (R-CO•) benzaldehyde->benzoyl_radical Initiation radical_initiator Initiator (e.g., Light, Heat) radical_initiator->benzaldehyde peroxy_radical Benzoylperoxy Radical (R-CO-OO•) benzoyl_radical->peroxy_radical Propagation + O₂ oxygen Oxygen (O₂) peroxybenzoic_acid Peroxybenzoic Acid (R-CO-OOH) peroxy_radical->peroxybenzoic_acid Propagation + R-CHO peroxybenzoic_acid->benzoyl_radical Generates new radical benzoic_acid Benzoic Acid (R-COOH) peroxybenzoic_acid->benzoic_acid Forms product

Caption: Simplified mechanism of benzaldehyde autoxidation.

References

Technical Support Center: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic strategies for this compound are:

  • Suzuki-Miyaura Cross-Coupling: This involves the reaction of a boronic acid or ester (e.g., 2-formylphenylboronic acid) with a haloarene (e.g., 3-bromobenzyl benzyl ether) in the presence of a palladium catalyst and a base.

  • Williamson Ether Synthesis: This method involves the reaction of a hydroxy-substituted biaryl benzaldehyde with a benzyl halide in the presence of a base. Alternatively, it can involve the reaction of a benzyloxyphenol with a halo-benzaldehyde.

Q2: What are the major challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?

A2: Scaling up the Suzuki-Miyaura coupling for sterically hindered biaryls like this compound can present several challenges:

  • High Catalyst Loading: Sterically hindered substrates may require high loadings of expensive palladium catalysts (up to 10 mol%) to achieve reasonable reaction rates, which can be economically unviable at scale.[1]

  • Palladium Residue Removal: High catalyst loadings necessitate complex and costly purification procedures to remove residual palladium to acceptable levels for pharmaceutical applications.[1]

  • Oxygen Sensitivity: The reaction's sensitivity to oxygen can be difficult to manage on a large scale. While some reactions benefit from trace amounts of oxygen, precise control is challenging in large reactors.[1]

  • Byproduct Formation: Common byproducts include self-coupling products of the boronic acid and scrambled products resulting from ligand exchange on the palladium catalyst.[2]

  • Reagent Solubility: Ensuring all reactants are sufficiently soluble in the chosen solvent system can be difficult, especially at high concentrations required for scale-up.[3]

Q3: How can Phase Transfer Catalysis (PTC) be beneficial in the Williamson ether synthesis route?

A3: Phase Transfer Catalysis is a valuable technique for industrial-scale Williamson ether synthesis.[4][5] It facilitates the reaction between reactants in immiscible phases (e.g., an aqueous solution of a base and an organic solution of the electrophile). The PTC, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[5][6] This approach offers several advantages:

  • Eliminates the need for expensive and hazardous anhydrous solvents.[5]

  • Can lead to faster reaction rates and higher yields.[5]

  • Often results in fewer byproducts and simpler work-up procedures.[5]

  • Allows for the use of less expensive bases like sodium or potassium hydroxide.[7]

Q4: What are common purification strategies for the final product?

A4: Purification of this compound on a large scale typically involves:

  • Recrystallization: This is a common method for purifying solid biaryl compounds. Solvents such as ethanol or methanol are often effective.

  • Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be an effective purification method.[8]

  • Hydrogenation: To remove impurities that cause discoloration or olfactory issues, a mild hydrogenation step followed by distillation can be employed. This is a known method for purifying benzaldehydes.[9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion (Suzuki Coupling) Ineffective catalyst activation or decomposition.Ensure strict anaerobic conditions during catalyst pre-activation and the reaction. Consider using more robust ligands like bulky phosphines.[10][11]
Poor solubility of reactants.Screen different solvent systems, including mixtures like dioxane/water or toluene/ethanol.[1][3]
Inappropriate base.The choice of base is critical. Screen inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. For base-sensitive substrates, consider using KF.[3][12]
Steric hindrance slowing the reaction.Increase reaction temperature, switch to a more active catalyst system (e.g., with bulky N-heterocyclic carbene ligands), or consider using a more reactive iodo-substrate instead of a bromo-substrate.[3][10]
Significant Byproduct Formation (Suzuki Coupling) Homocoupling of boronic acid.Slowly add the boronic acid to the reaction mixture. Ensure efficient stirring to avoid localized high concentrations.
Protodeborylation (loss of the boronic acid group).Use a less aqueous solvent system or a non-aqueous base.
Low Yield (Williamson Ether Synthesis) Competing elimination reaction.This is more likely with secondary or tertiary alkyl halides. Ensure a primary benzyl halide is used. Lowering the reaction temperature may also favor substitution over elimination.[13]
Incomplete deprotonation of the phenol.Use a sufficiently strong base (e.g., NaH, KH, or K₂CO₃) and ensure adequate reaction time for the deprotonation step.
Product Discoloration Oxidation of the aldehyde group or presence of impurities.Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. If discoloration persists, consider a final purification step of mild hydrogenation followed by distillation.[9]

Quantitative Data Summary

The following table presents representative data for Suzuki-Miyaura coupling reactions to form sterically hindered biaryls, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition ACondition BCondition C
Palladium Source Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃
Ligand -SPhosXPhos
Catalyst Loading 5 mol%1 mol%2 mol%
Base 2M Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Ethanol1,4-DioxaneTHF/H₂O
Temperature 100 °C80 °C90 °C
Reaction Time 12 hours18 hours16 hours
Typical Yield 75%85%92%

Note: This data is illustrative and compiled from general procedures for the synthesis of sterically hindered biaryls. Actual results for the target molecule may vary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the synthesis of this compound.

Materials:

  • 2-Formylphenylboronic acid

  • 1-Bromo-3-(benzyloxy)benzene

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • To a reaction vessel equipped with a condenser and a magnetic stirrer, add 1-bromo-3-(benzyloxy)benzene (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and toluene.

  • Degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) to the mixture.

  • Add the 2M aqueous Na₂CO₃ solution (2.0 eq) followed by ethanol.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Protocol 2: Williamson Ether Synthesis via Phase Transfer Catalysis

This protocol describes a general procedure using a phase transfer catalyst.

Materials:

  • 3-Hydroxy-2'-formylbiphenyl (or a suitable precursor)

  • Benzyl chloride

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a reaction flask, dissolve 3-hydroxy-2'-formylbiphenyl (1.0 eq), K₂CO₃ (2.0 eq), and TBAB (0.05 eq) in a mixture of toluene and water.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

  • Maintain the temperature and continue stirring for 6-10 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and add more water to dissolve the inorganic salts.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthetic Route Selection cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions suzuki Suzuki-Miyaura Coupling low_yield Low Yield / No Reaction suzuki->low_yield byproducts Byproduct Formation suzuki->byproducts williamson Williamson Ether Synthesis williamson->low_yield purification_issues Purification Issues williamson->purification_issues optimize_catalyst Optimize Catalyst/ Ligand/Base low_yield->optimize_catalyst Check Reactivity change_solvent Change Solvent/ Temperature low_yield->change_solvent Check Conditions byproducts->optimize_catalyst recrystallize Recrystallization/ Chromatography byproducts->recrystallize purification_issues->recrystallize distill Distillation/ Hydropurification purification_issues->distill

Caption: Troubleshooting workflow for the synthesis of this compound.

References

effect of solvent and temperature on 2-[3-(benzyloxy)phenyl]benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[3-(benzyloxy)phenyl]benzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile aromatic aldehyde that can participate in a variety of organic transformations. The most common reactions include:

  • Nucleophilic Addition to the Carbonyl Group: Reactions with organometallic reagents (e.g., Grignard reagents) and hydrides (e.g., sodium borohydride).

  • Olefinations: Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Intramolecular Cyclization: Acid-catalyzed cyclization to form xanthene or dibenzo[b,f]oxepine derivatives.

  • Condensation Reactions: Aldol and Knoevenagel condensations.

Q2: How does the benzyloxy group at the 3-position influence the reactivity of the aldehyde?

A2: The benzyloxy group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the aldehyde carbonyl group compared to unsubstituted benzaldehyde. However, its electronic effect is generally moderate. The ortho-phenyl group can introduce steric hindrance, which may affect the approach of bulky nucleophiles.

Q3: What are some common issues encountered when working with this compound?

A3: Common issues include incomplete reactions, low yields, and the formation of side products. These can often be attributed to suboptimal reaction conditions, such as the choice of solvent, temperature, or catalyst. Specific troubleshooting for common reactions is detailed in the guides below.

Troubleshooting Guides

Intramolecular Cyclization Reactions

Issue: Low yield or no formation of the desired cyclized product (e.g., xanthene or dibenzo[b,f]oxepine derivatives).

Possible Causes & Solutions:

  • Inappropriate Catalyst: The choice of acid or Lewis acid catalyst is critical. If a weak acid is not effective, a stronger one may be required.

  • Suboptimal Temperature: Thermal energy is often necessary to overcome the activation barrier for cyclization. If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the rate and yield. However, excessively high temperatures can lead to decomposition or side reactions.

  • Incorrect Solvent: The solvent can influence the stability of intermediates and the solubility of reactants.

Catalyst SystemSolventTemperature (°C)Typical Outcome
FeCl₂ / Cl₂CHOCH₃DichloromethaneRefluxCan promote intramolecular acylation for related structures.
Mn(OAc)₃Acetic AcidBoilingEffective for oxidative radical cyclizations.
Palladium CatalystToluene80-110Used in intramolecular Mizoroki-Heck reactions.
TiCl₄ / ZnTHFRefluxMcMurry reaction conditions for forming dibenzo[b,f]oxepines.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

  • Dissolve this compound in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Intramolecular Cyclization

Start Low Yield of Cyclized Product Catalyst Optimize Catalyst (e.g., p-TsOH, BF3·OEt2, FeCl3) Start->Catalyst Temperature Adjust Temperature (e.g., RT, 50°C, Reflux) Catalyst->Temperature Solvent Change Solvent (e.g., Toluene, DCM, Acetonitrile) Temperature->Solvent Result Improved Yield Solvent->Result

Caption: Troubleshooting workflow for intramolecular cyclization.

Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Issue: Low yield of the desired alkene or incorrect stereoselectivity (E/Z mixture).

Possible Causes & Solutions:

  • Ylide/Phosphonate Reactivity: Stabilized ylides/phosphonates (containing electron-withdrawing groups) are less reactive and generally favor the (E)-alkene. Unstabilized ylides are more reactive and tend to give the (Z)-alkene.

  • Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction. For the HWE reaction, NaH in an aprotic solvent like THF or DME is common. For the Wittig reaction, bases like n-butyllithium or sodium amide are often used.

  • Temperature: Low temperatures can sometimes enhance stereoselectivity.

ReactionReagent TypeTypical BaseSolventTemperature (°C)Predominant Isomer
WittigUnstabilized Yliden-BuLi, NaNH₂THF, Diethyl Ether-78 to RTZ-alkene
WittigStabilized YlideNaH, NaOMeDMF, DMSORT to 80E-alkene
HWEStabilized PhosphonateNaH, K₂CO₃THF, DMERT to RefluxE-alkene

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the phosphonate ester dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Logical Relationship in HWE Stereoselectivity

Ylide Stabilized Phosphonate Ylide Reaction Horner-Wadsworth-Emons Reaction Ylide->Reaction Aldehyde This compound Aldehyde->Reaction E_Alkene (E)-Alkene Product Reaction->E_Alkene

Caption: Pathway to (E)-alkene via HWE reaction.

Grignard Reactions

Issue: Low yield of the desired alcohol, or formation of side products.

Possible Causes & Solutions:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: The reaction is exothermic. Low temperatures (e.g., 0 °C or -78 °C) are often required during the addition of the aldehyde to the Grignard reagent to prevent side reactions.

  • Purity of Magnesium: Use high-purity magnesium turnings for the preparation of the Grignard reagent.

  • Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are the most common solvents. THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, which can influence reactivity.

Grignard Reagent (R-MgX)SolventTemperature for Addition (°C)Expected Product
Methylmagnesium bromideDiethyl Ether0Secondary Alcohol
Phenylmagnesium bromideTHF0 to RTSecondary Alcohol
Isopropylmagnesium chlorideTHF-78 to 0Secondary Alcohol

Experimental Protocol: Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of the alkyl/aryl halide in anhydrous diethyl ether or THF. Once the reaction initiates (observed by bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of this compound in the same anhydrous solvent dropwise with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Sodium Borohydride (NaBH₄) Reduction

Issue: Slow or incomplete reduction of the aldehyde to the corresponding alcohol.

Possible Causes & Solutions:

  • Solvent System: While NaBH₄ can reduce aldehydes in a variety of solvents, the reaction rate can be highly dependent on the solvent. Protic solvents like methanol or ethanol are commonly used and often lead to faster reactions. In aprotic solvents, the reaction can be sluggish.

  • Temperature: Gentle heating can sometimes accelerate the reaction, but room temperature is usually sufficient.

  • Additives: The addition of certain salts or the use of wet silica or alumina can sometimes accelerate the reduction.

SolventTemperature (°C)Relative Reaction Rate
Methanol25Fast
Ethanol25Moderate
Tetrahydrofuran (THF)25Slow
Dichloromethane (DCM)25Very Slow
Water25Moderate (competing hydrolysis of NaBH₄)

Experimental Protocol: NaBH₄ Reduction

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol.

  • Purify by column chromatography if necessary.

Experimental Workflow for NaBH₄ Reduction

Start Dissolve Aldehyde in Solvent Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with Dilute Acid Stir->Quench Extract Extract Product Quench->Extract Purify Purify Alcohol Extract->Purify

Caption: General workflow for NaBH₄ reduction of an aldehyde.

identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[3-(benzyloxy)phenyl]benzaldehyde. The information provided is designed to help identify and remove common impurities encountered during synthesis and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Oily or Gummy Product After Synthesis Presence of unreacted starting materials (e.g., 3-hydroxybenzaldehyde, benzyl bromide) or low-molecular-weight byproducts.1. Aqueous Wash: Perform an aqueous workup. Wash the crude product solution with a mild base, such as a saturated sodium bicarbonate solution, to remove acidic impurities. Follow with a brine wash to remove residual water. 2. Column Chromatography: If the product remains impure, column chromatography is recommended. See the detailed protocol below.
Product Discolors or Degrades Upon Standing Oxidation of the aldehyde to the corresponding carboxylic acid, 2-[3-(benzyloxy)phenyl]benzoic acid, is a common issue with benzaldehyde derivatives.[1][2][3]1. Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light. 2. Repurification: If oxidation has occurred, the acidic impurity can be removed by dissolving the product in an organic solvent (e.g., diethyl ether) and washing with a 5% sodium carbonate solution.[3] The purified aldehyde can then be recovered from the organic layer.
Low Yield After Column Chromatography The compound may be sensitive to the acidic nature of standard silica gel, leading to degradation.[4]1. Deactivate Silica Gel: Before use, wash the silica gel with a solvent mixture containing 1-3% triethylamine to neutralize acidic sites.[4] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
Broad or Tailing Peaks in HPLC/GC Analysis Presence of polar impurities, such as the corresponding benzoic acid or benzyl alcohol.1. Acid/Base Wash: An initial wash with a mild base can remove acidic impurities. 2. Recrystallization: This technique can be effective in removing small amounts of impurities with different solubility profiles. See the detailed protocol below.
Presence of High Molecular Weight Impurities If a Suzuki-Miyaura coupling was used for synthesis, homocoupling of the boronic acid or aryl halide starting materials can lead to biphenyl or other dimeric impurities.[5][6]Column Chromatography: These less polar byproducts can typically be separated from the more polar aldehyde product by silica gel chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can be categorized as follows:

  • From Synthesis:

    • Unreacted Starting Materials: 3-hydroxybenzaldehyde and benzyl bromide (from Williamson ether synthesis).

    • Suzuki Coupling Byproducts: If this method is used to form the biphenyl core, impurities such as homocoupled products can be present.[5][6]

  • From Degradation/Side Reactions:

    • Oxidation Product: 2-[3-(benzyloxy)phenyl]benzoic acid is a very common impurity formed by air oxidation.[2][3]

    • Reduction Product: [3-(benzyloxy)phenyl]methanol can be present as a minor impurity.

    • Debenzylation Product: Cleavage of the benzyl ether can lead to the formation of 2-formyl-3'-hydroxybiphenyl.

Q2: How can I effectively remove the benzoic acid impurity?

A2: The most straightforward method is an acid-base extraction. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate.[1][3] The acidic benzoic acid will be deprotonated and move into the aqueous layer as its sodium salt. After separation, the organic layer containing the purified aldehyde should be washed with water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.

Q3: Is this compound stable on silica gel during column chromatography?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition or side reactions.[4] To mitigate this, you can use silica gel that has been deactivated with a base like triethylamine or opt for a neutral stationary phase such as alumina.[4]

Q4: What is a good starting solvent system for column chromatography?

A4: A good starting point for column chromatography on silica gel is a non-polar solvent system, gradually increasing polarity. A mixture of hexanes and ethyl acetate is commonly used. You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it to elute your product. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 on a TLC plate.[4]

Q5: Can I purify this compound by distillation?

A5: While distillation is a common method for purifying simple benzaldehydes to remove non-volatile impurities like benzoic acid, it may not be suitable for this compound due to its higher molecular weight and likely high boiling point.[2] At the required temperatures, thermal degradation could be a significant issue. Column chromatography and recrystallization are generally preferred methods.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Test various ratios of hexanes:ethyl acetate. The ideal system will show good separation of the product from impurities and give the product an Rf value of ~0.25.

  • Column Packing (Slurry Method):

    • Add a small plug of glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder.[4]

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the starting solvent mixture, collecting fractions.

    • Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying the title compound by recrystallization. The choice of solvent is critical and may require some experimentation.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid just dissolves.[7]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Analysis Data

The following table presents typical, hypothetical purity data for this compound before and after purification. Actual results may vary.

Purification Method Initial Purity (by HPLC Area %) Final Purity (by HPLC Area %) Major Impurity Removed
Aqueous Base Wash 92%96%2-[3-(benzyloxy)phenyl]benzoic acid
Column Chromatography 85%>99%Starting materials, homocoupling byproducts
Recrystallization 96%>99%Minor structural analogs and colored impurities

Diagrams

Impurity Identification and Removal Workflow

G cluster_0 Initial Analysis cluster_1 Impurity Profile cluster_2 Purification Strategy cluster_3 Final Product Crude Product Crude Product TLC_HPLC_GC TLC / HPLC / GC-MS Analysis Crude Product->TLC_HPLC_GC Polar_Impurity Polar Impurities? (e.g., Benzoic Acid) TLC_HPLC_GC->Polar_Impurity NonPolar_Impurity Non-Polar Impurities? (e.g., Homocoupling) Polar_Impurity->NonPolar_Impurity No Base_Wash Aqueous Base Wash Polar_Impurity->Base_Wash Yes Starting_Material Starting Materials? NonPolar_Impurity->Starting_Material No Column_Chrom Column Chromatography NonPolar_Impurity->Column_Chrom Yes Pure_Product Pure Product (>99%) Starting_Material->Pure_Product No Starting_Material->Column_Chrom Yes Final_Analysis Final Purity Analysis Pure_Product->Final_Analysis Base_Wash->NonPolar_Impurity Column_Chrom->Starting_Material Recrystallization Recrystallization Column_Chrom->Recrystallization For highest purity Recrystallization->Pure_Product

Caption: Workflow for identifying and removing impurities from the target compound.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2-[3-(benzyloxy)phenyl]benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and characterization of 2-[3-(benzyloxy)phenyl]benzaldehyde. Due to the limited availability of specific experimental data for this compound, this guide will leverage data from its close structural isomers, o-benzyloxybenzaldehyde and p-benzyloxybenzaldehyde, to provide a robust comparative framework. This approach allows for a thorough understanding of how each technique can be applied to differentiate and characterize such closely related aromatic aldehydes.

Executive Summary

The characterization of a specific organic molecule like this compound is a multi-faceted process requiring the application of several complementary analytical techniques. Each method provides unique insights into the molecular structure, purity, and physicochemical properties of the compound. This guide focuses on the most common and powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will present a comparative analysis of these methods, supported by experimental data from relevant isomers, to aid researchers in selecting the most appropriate techniques for their specific analytical needs.

Spectroscopic Techniques: A Comparative Overview

Spectroscopic methods are indispensable for the structural characterization of organic compounds. The following sections detail the principles and data obtained from NMR, Mass, and IR spectroscopy for benzyloxybenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For benzyloxybenzaldehyde isomers, the key diagnostic signals are the aldehyde proton, the benzylic protons, and the aromatic protons.

¹³C NMR Spectroscopy: This technique provides information on the different types of carbon atoms in a molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a characteristic downfield chemical shift.

Table 1: Comparative ¹H and ¹³C NMR Data for Benzyloxybenzaldehyde Isomers

Technique Parameter o-benzyloxybenzaldehyde p-benzyloxybenzaldehyde General Benzaldehyde Derivatives
¹H NMR Aldehyde Proton (δ, ppm)~10.4~9.99.5 - 10.5[1]
Benzylic Protons (δ, ppm)~5.2~5.14.5 - 5.5
Aromatic Protons (δ, ppm)~6.9 - 7.9~7.0 - 7.86.5 - 8.0[1]
¹³C NMR Carbonyl Carbon (δ, ppm)~190~191190 - 200[2]
Benzylic Carbon (δ, ppm)~71~7065 - 75
Aromatic Carbons (δ, ppm)~113 - 161~115 - 164110 - 165[2]

Note: Chemical shifts (δ) are reported in parts per million (ppm). Data for isomers is sourced from spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For benzyloxybenzaldehyde isomers, the molecular ion peak and characteristic fragment ions are key identifiers.

Table 2: Comparative Mass Spectrometry Data for Benzyloxybenzaldehyde Isomers

Technique Parameter o-benzyloxybenzaldehyde m-benzyloxybenzaldehyde p-benzyloxybenzaldehyde General Benzaldehyde Fragmentation
MS (EI) Molecular Ion (M⁺, m/z)212[3]212[4]212[5][6]Corresponds to Molecular Weight
Base Peak (m/z)91[3]91[4]91[5][6]Often [C₇H₇]⁺ (tropylium ion)
Major Fragment (m/z)121 ([M-C₇H₇]⁺)[3]183 ([M-CHO]⁺)[4]211 ([M-H]⁺)[5][6]Loss of H, CHO, C₆H₅[7]

Note: m/z refers to the mass-to-charge ratio. Data for isomers is sourced from the NIST WebBook and PubChem.[3][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the aldehyde C-H and carbonyl C=O stretches are crucial for identifying benzaldehyde derivatives.

Table 3: Comparative FT-IR Data for Benzyloxybenzaldehyde Isomers

Technique Vibrational Mode o-benzyloxybenzaldehyde (cm⁻¹) p-benzyloxybenzaldehyde (cm⁻¹) General Aromatic Aldehydes (cm⁻¹)
FT-IR Aldehyde C-H Stretch~2850, ~2750Not available2850-2810 and 2750-2710[8][9]
Carbonyl C=O Stretch~1685~16901710-1685[8][9]
C-O-C Stretch~1240~12501300-1000
Aromatic C=C Stretch~1600, ~1490~1600, ~1580~1600, ~1580, ~1500, ~1450

Note: Wavenumbers are reported in cm⁻¹. Data for o-benzyloxybenzaldehyde is from SpectraBase.[10]

Chromatographic and Other Techniques

While spectroscopic methods provide structural information, chromatographic techniques are essential for assessing purity and for isolating the compound of interest.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method would typically be employed to assess its purity. The retention time would be a key characteristic for identification under specific chromatographic conditions.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile compounds. Given the benzaldehyde moiety, GC could be used for purity assessment, potentially coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and the carbonyl group in this compound. The wavelength of maximum absorbance (λmax) is a key parameter. For benzaldehyde, a strong absorption is typically observed around 250 nm, attributed to the π → π* transition of the benzene ring conjugated with the carbonyl group.[11] Weaker n → π* transitions can be observed at longer wavelengths.[12]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or the ATR crystal is collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing Analytical Workflows

Graphviz diagrams can effectively illustrate the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC Purification->HPLC GC GC Purification->GC Spectroscopic_Techniques_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR MS_info Molecular Weight & Fragmentation Pattern Compound->MS_info IR_info Functional Groups (C=O, C-O, C-H) Compound->IR_info

References

A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

The ortho-substituted biaryl aldehyde motif is a crucial scaffold in medicinal chemistry, materials science, and organic synthesis. Its sterically hindered nature and the presence of a reactive aldehyde group make it a valuable precursor for complex molecular architectures, including chiral ligands and pharmacologically active compounds. The efficient construction of this framework, however, presents a significant synthetic challenge due to potential steric hindrance and the need for precise regiocontrol.

This guide provides an objective comparison of three prominent synthetic strategies for accessing ortho-substituted biaryl aldehydes:

  • Direct Suzuki-Miyaura Coupling: A convergent approach involving the direct coupling of an ortho-formylphenylboronic acid.

  • Two-Step Coupling-Formylation Sequence: A linear approach where the biaryl core is first constructed, followed by the introduction of the aldehyde.

  • Directed C-H Arylation: A modern, atom-economical method that utilizes a directing group to functionalize a C-H bond ortho to an existing aldehyde.

We will compare these routes based on their efficiency, step economy, and reaction conditions, supported by experimental data and detailed protocols for the synthesis of a model compound, 2'-Methyl-[1,1'-biphenyl]-2-carbaldehyde .

Comparative Reactivity Analysis of 2-[3-(Benzyloxy)phenyl]benzaldehyde and Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-[3-(benzyloxy)phenyl]benzaldehyde against other common benzaldehyde derivatives. The reactivity of aldehydes is a cornerstone of organic synthesis, particularly in the development of pharmaceutical compounds. Understanding the subtle differences in reactivity conferred by various substituents is crucial for reaction optimization, yield maximization, and the rational design of synthetic pathways. This document outlines the key electronic and steric factors governing aldehyde reactivity and presents this data in the context of common synthetic transformations.

Factors Influencing Benzaldehyde Reactivity

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is the key step in many characteristic reactions of aldehydes. The susceptibility of the carbonyl carbon to nucleophilic attack is modulated by two main factors:

  • Electronic Effects: Substituents on the benzene ring can either donate or withdraw electron density, altering the partial positive charge on the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the ring and, by extension, the carbonyl carbon. This makes the carbon more electrophilic and thus more reactive towards nucleophiles.[1]

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density on the carbonyl carbon through resonance and inductive effects. This reduces its electrophilicity and decreases reactivity.[2] Aromatic aldehydes, like benzaldehyde, are generally less reactive than aliphatic aldehydes because the benzene ring's π-electrons can delocalize and stabilize the carbonyl group through resonance, reducing the partial positive charge on the carbonyl carbon.[3][4][5]

  • Steric Hindrance: The size of the groups surrounding the carbonyl functional group can physically impede the approach of a nucleophile.[2][6] Bulky substituents, particularly in the ortho position, can significantly slow down reaction rates compared to less hindered aldehydes.[2]

Analysis of this compound

The structure of this compound presents a unique combination of electronic and steric influences.

  • Electronic Profile: The 3-(benzyloxy)phenyl substituent is located at the ortho position relative to the aldehyde group. The benzyloxy group itself, situated meta on the second phenyl ring, exerts a weak electron-withdrawing inductive effect and a weak electron-donating resonance effect. The overall electronic impact on the aldehyde's carbonyl group is complex and less direct than substituents directly on the same ring.

  • Steric Profile: The most significant feature of this molecule is the bulky 3-(benzyloxy)phenyl group at the ortho position. This large substituent creates substantial steric hindrance around the aldehyde functional group, which is expected to be the dominant factor in its reactivity, likely reducing it significantly compared to un-substituted benzaldehyde.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of this compound compared to other standard benzaldehyde derivatives in several common reactions. The reactivity is qualitatively assessed based on the interplay of the electronic and steric factors discussed.

CompoundSubstituent EffectExpected Reactivity in Nucleophilic AdditionExpected Reactivity in Reductive AminationExpected Reactivity in Wittig ReactionExpected Reactivity in Aldol Condensation
4-Nitrobenzaldehyde Strong Electron-Withdrawing (-NO₂)Very HighVery HighVery HighVery High
Benzaldehyde (Reference)ModerateModerateModerateModerate
4-Methoxybenzaldehyde Strong Electron-Donating (-OCH₃)LowLowLowLow
2-Methylbenzaldehyde Weak Electron-Donating (-CH₃), Moderate Steric HindranceLow-ModerateLow-ModerateLow-ModerateLow-Moderate
This compound Complex Electronic, Very High Steric HindranceVery LowVery LowVery LowVery Low

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

Reductive Amination

This reaction is fundamental for the synthesis of amines from carbonyl compounds.

Objective: To compare the rate of formation of N-benzyl aniline from various benzaldehyde derivatives.

Materials:

  • Benzaldehyde derivative (e.g., this compound, 4-nitrobenzaldehyde)

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic Acid

  • Standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • To a stirred solution of the benzaldehyde derivative (1.0 mmol) and aniline (1.1 mmol) in dichloroethane (5 mL), add acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and quenching with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and analyze by GC or HPLC to determine the conversion percentage.

  • The reactivity is determined by comparing the initial reaction rates and the time required for complete conversion.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.

Objective: To compare the yield of stilbene derivatives from various benzaldehyde derivatives.

Materials:

  • Benzaldehyde derivative

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Standard for GC/HPLC analysis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C and add sodium hydride (1.2 mmol) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange/red color should appear).

  • Cool the reaction mixture back to 0 °C and add a solution of the benzaldehyde derivative (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC/HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and calculate the yield. Compare yields obtained under identical reaction times. The reaction is known to work well in aqueous media as well.[7]

Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction. A Claisen-Schmidt condensation involves an aldehyde and a ketone.[8]

Objective: To compare the yield of chalcone derivatives from the reaction of various benzaldehydes with acetophenone.

Materials:

  • Benzaldehyde derivative

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve the benzaldehyde derivative (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (4 mL) in a flask.

  • In a separate container, prepare a solution of NaOH (2.5 mmol) in water (2 mL).

  • Slowly add the NaOH solution to the stirred aldehyde/ketone mixture at room temperature.

  • Continue stirring for 2 hours. The formation of a precipitate indicates product formation.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product to a constant weight and calculate the yield.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to this comparative guide.

G Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_results Data Analysis start Select Benzaldehyde Derivatives reagents Prepare Reagents & Solvents start->reagents reaction Run Parallel Reactions (e.g., Reductive Amination) reagents->reaction sampling Sample at Time Intervals reaction->sampling analysis Analyze via GC/HPLC/TLC sampling->analysis analysis->reaction Monitor Progress data Calculate Conversion/Yield analysis->data comparison Compare Reaction Rates data->comparison conclusion Draw Reactivity Conclusion comparison->conclusion

Caption: Experimental workflow for comparing the reactivity of benzaldehyde derivatives.

G Electronic Effects on Benzaldehyde Reactivity cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_steric Steric Hindrance EWG e.g., -NO2 Carbonyl_EWG Carbonyl Carbon (More δ+) EWG->Carbonyl_EWG -I / -R Effect Reactivity_EWG Increased Reactivity Carbonyl_EWG->Reactivity_EWG More Electrophilic EDG e.g., -OCH3 Carbonyl_EDG Carbonyl Carbon (Less δ+) EDG->Carbonyl_EDG +I / +R Effect Reactivity_EDG Decreased Reactivity Carbonyl_EDG->Reactivity_EDG Less Electrophilic Ortho Ortho-Substituent (e.g., 2-Aryl Group) Carbonyl_Steric Carbonyl Carbon Ortho->Carbonyl_Steric Physical Shielding Reactivity_Steric Decreased Reactivity Carbonyl_Steric->Reactivity_Steric Hindered Nucleophilic Attack

Caption: Influence of electronic and steric effects on reactivity.

G Hypothetical Drug Discovery Pathway cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development start Benzaldehyde Derivative reaction Multi-step Synthesis (e.g., Reductive Amination, Cyclization) start->reaction library Compound Library reaction->library assay High-Throughput Screening (HTS) library->assay hit Hit Compound assay->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate preclinical In Vivo / In Vitro Studies candidate->preclinical goal IND Filing preclinical->goal

Caption: Role of aldehyde chemistry in a drug discovery workflow.

Conclusion

The reactivity of this compound is predicted to be substantially lower than that of unsubstituted benzaldehyde and other derivatives lacking significant ortho-substituents. This reduced reactivity is primarily attributed to the severe steric hindrance imposed by the bulky 2-aryl group, which outweighs the more subtle electronic effects of the benzyloxy substituent. For synthetic applications, this implies that reactions involving nucleophilic attack at the carbonyl carbon of this compound will likely require more forcing conditions—such as higher temperatures, longer reaction times, or more potent reagents—compared to less sterically encumbered benzaldehydes. This guide provides the foundational understanding and experimental frameworks necessary for researchers to effectively utilize this and similar complex aldehydes in their synthetic endeavors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-[3-(benzyloxy)phenyl]benzaldehyde and its structurally related compounds. While direct experimental data for this compound is limited, this document summarizes the significant biological effects of closely related benzyloxybenzaldehyde and 2-arylbenzaldehyde derivatives, offering valuable insights into their potential therapeutic applications. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key assays and visual representations of relevant signaling pathways.

Comparative Analysis of Biological Activities

The biological activities of benzyloxybenzaldehyde derivatives are diverse, with significant findings in anticancer, anti-inflammatory, aldehyde dehydrogenase (ALDH) inhibition, and antimicrobial studies. The following tables summarize the quantitative data for key compounds in these categories.

Table 1: Anticancer and Cytotoxic Activity

Several benzyloxybenzaldehyde derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

CompoundCell LineIC50 (µM)Reference
2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2)HL-60 (Human promyelocytic leukemia)Potent activity reported[1]
2-(benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µM[1]
2-(benzyloxy)-4-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[1]
2-(benzyloxy)-5-methoxybenzaldehydeHL-60Significant activity at 1-10 µM[1]
2-(benzyloxy)-5-chlorobenzaldehydeHL-60Significant activity at 1-10 µM[1]
2-[(2-chlorobenzyl)oxy]benzaldehydeHL-60Significant activity at 1-10 µM[1]
2-[(4-chlorobenzyl)oxy]benzaldehydeHL-60Significant activity at 1-10 µM[1]
Benzaldehyde (BA)Various tumor and normal cell linesHigher tumor-specific cytotoxicity than Sodium 5,6-benzylidene-L-ascorbate (SBA)
Table 2: Aldehyde Dehydrogenase (ALDH) 1A3 Inhibition

A series of benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3, an enzyme implicated in cancer stem cell function and therapeutic resistance.

CompoundTargetIC50 (µM)Reference
ABMM-15ALDH1A30.23
ABMM-16ALDH1A31.29
Table 3: Anti-inflammatory Activity

Benzaldehyde derivatives have been shown to modulate inflammatory pathways, including the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.

CompoundCell LineEffectReference
Flavoglaucin (a benzaldehyde derivative)RAW264.7 (macrophages)Inhibition of LPS-induced NO and PGE2 production
Isotetrahydro-auroglaucin (a benzaldehyde derivative)RAW264.7Inhibition of LPS-induced NO and PGE2 production
Table 4: Antimicrobial Activity

Phenolic benzaldehydes have exhibited bactericidal activity against a range of pathogenic bacteria. The activity is often dependent on the substitution pattern on the benzene ring.

Compound ClassPathogensGeneral FindingReference
Phenolic BenzaldehydesCampylobacter jejuni, Escherichia coli, Listeria monocytogenes, Salmonella entericaThe aldehyde group is more active than the carboxyl group. Hydroxyl substitutions enhance activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

ALDH Inhibition Assay (Fluorometric)

This assay measures the activity of ALDH enzymes by monitoring the production of NADH.

  • Principle: ALDH enzymes catalyze the oxidation of an aldehyde substrate, which is coupled to the reduction of NAD+ to NADH. The fluorescence of NADH (excitation ~340 nm, emission ~460 nm) is measured over time.

  • Protocol:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NAD+, and the ALDH enzyme.

    • Inhibitor Addition: Add various concentrations of the test compound (inhibitor) to the wells.

    • Reaction Initiation: Initiate the reaction by adding the aldehyde substrate (e.g., retinaldehyde for ALDH1A3).

    • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in a kinetic mode.

    • Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to a control without the inhibitor. Calculate the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth of the bacterium is the MIC.

  • Protocol:

    • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of benzyloxybenzaldehyde derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation synthesis Synthesis of Benzyloxybenzaldehyde Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity aldh_inhibition ALDH Inhibition Assay purification->aldh_inhibition anti_inflammatory Anti-inflammatory Assay (e.g., NO production) purification->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial ic50 IC50/MIC Determination cytotoxicity->ic50 aldh_inhibition->ic50 anti_inflammatory->ic50 antimicrobial->ic50 pathway Mechanism of Action Studies (Signaling Pathways) ic50->pathway sar Structure-Activity Relationship (SAR) pathway->sar anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Inflammatory_Genes activates transcription Compound Benzaldehyde Derivative Nrf2_Keap1 Nrf2 Compound->Nrf2_Keap1 dissociates Keap1 Keap1 Nucleus_Nrf2 Nrf2 Nrf2_Keap1->Nucleus_Nrf2 translocates ARE ARE Nucleus_Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates transcription HO1->IKK inhibits apoptosis_pathway Compound Benzyloxybenzaldehyde Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization

References

Unveiling the Molecular Architecture: A Crystallographic Validation of 2-[3-(benzyloxy)phenyl]benzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For researchers in drug development and materials science, an unambiguous confirmation of a compound's structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of atomic connectivity, bond lengths, and angles. This guide offers a comparative analysis of the structural validation of 2-[3-(benzyloxy)phenyl]benzaldehyde, leveraging crystallographic data from structurally related analogs to underscore the power of this technique.

While a crystal structure for this compound is not publicly available, a thorough understanding of its expected molecular geometry can be achieved by comparing it with validated structures of similar compounds. This guide will utilize the crystallographic data of 4-phenylbenzaldehyde as a primary comparative example, supplemented by data from other relevant benzaldehyde derivatives.

Comparative Structural Analysis

The core structure of this compound comprises a biphenyl framework with a flexible benzyloxy substituent. Key structural parameters, such as the torsion angle between the two phenyl rings and the conformation of the benzyloxy group, are crucial for defining its overall shape. By examining the crystal structures of analogous compounds, we can infer the likely conformation of the target molecule.

Parameter4-Phenylbenzaldehyde[1]This compound (Predicted)
Crystal System Monoclinic-
Space Group P2₁/a-
Unit Cell Dimensions a = 13.848 Å, b = 9.052 Å, c = 17.146 Å-
β = 114.32°-
Inter-ring Dihedral Angle ~37°Expected to be non-planar due to steric hindrance
C=O Bond Length ~1.21 ÅExpected to be in the range of 1.20-1.22 Å
C-C Single Bond (inter-ring) ~1.49 ÅExpected to be in the range of 1.48-1.50 Å

Table 1: Comparison of Crystallographic Data.

The crystal structure of 4-phenylbenzaldehyde reveals a non-planar arrangement of the two phenyl rings, with a dihedral angle of approximately 37 degrees. This deviation from planarity is a common feature in biphenyl systems, arising from the steric hindrance between the ortho-hydrogens on the adjacent rings. A similar non-planar conformation is anticipated for this compound. The presence of the bulky benzyloxy group at the 3-position is likely to influence the preferred rotational conformation around the central carbon-carbon bond.

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive validation of the structure of this compound would involve the following established experimental protocol for single-crystal X-ray diffraction:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques. The crystals should be well-formed, transparent, and typically between 0.1 and 0.5 mm in size.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryo-loop and a viscous oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot corresponds to the X-rays scattered by a specific set of planes in the crystal lattice.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution: The initial positions of the atoms in the crystal's asymmetric unit are determined from the diffraction data using computational methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic coordinates, and thermal displacement parameters until the best possible fit is achieved.

  • Structure Validation: The final refined structure is validated using a variety of metrics to ensure its chemical and geometric sensibility. This includes checking bond lengths and angles against expected values and analyzing the distribution of electron density.

Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final validated model.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_output Output synthesis Compound Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif report Publication/Report cif->report

A streamlined workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to Catalysts for the Synthesis of 2-[3-(Benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, is frequently achieved via the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst for this carbon-carbon bond formation is critical to optimize yield, purity, and reaction conditions. This guide provides a comparative overview of different palladium-based catalytic systems commonly employed for the synthesis of substituted biaryl aldehydes, with a focus on providing actionable data and protocols for laboratory application.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of 2-bromobenzaldehyde with 3-(benzyloxy)phenylboronic acid. The efficiency of this transformation is highly dependent on the palladium catalyst, the ligand, the base, and the solvent system employed.

Comparative Performance of Catalytic Systems

While a direct, side-by-side comparison of catalysts exclusively for the synthesis of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar biaryl aldehydes and benzyloxybenzaldehyde derivatives.[1] The following table summarizes the performance of various catalytic systems used in Suzuki-Miyaura reactions for producing such compounds. The data presented is a compilation from multiple sources to provide a comparative landscape.

Catalyst SystemCatalystLigandBaseSolvent(s)Typical YieldKey Considerations
Classical Suzuki Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Triphenylphosphine (PPh₃)Sodium Ethoxide (NaOEt)Toluene/EthanolPoor to ModerateThe original Suzuki protocol; may result in lower yields for some substrates.[1]
Anderson/Buchwald Protocol Palladium(II) Acetate (Pd(OAc)₂)Tri(o-tolyl)phosphine (P(o-tol)₃)Tripotassium Phosphate (K₃PO₄)Dimethoxyethane (DME) / WaterGood to ExcellentOften provides satisfactory results across a range of substrates.[1]
Modified Suzuki Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Triphenylphosphine (PPh₃)Cesium Carbonate (Cs₂CO₃)Dimethylformamide (DMF) / WaterGood to ExcellentA more powerful system, successful for challenging couplings.[2]
Heterogeneous Catalysis Palladium on Alumina (Pd/Al₂O₃)NonePotassium Carbonate (K₂CO₃)Ethanol/WaterHighOffers advantages in catalyst recovery and reuse.[3]
Ligandless Protocol Palladium(II) Acetate (Pd(OAc)₂)NonePotassium Carbonate (K₂CO₃)DMF/WaterGoodSimplifies the reaction mixture, but may not be as efficient for all substrates.[4]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a biphenyl aldehyde, which can be adapted for the synthesis of this compound. This protocol is based on established methods for similar transformations.[5]

Synthesis of this compound

Materials:

  • 2-Bromobenzaldehyde

  • 3-(Benzyloxy)phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium Carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Activated Carbon (e.g., Darco G-60)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: To a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-bromobenzaldehyde (1.0 equiv), 3-(benzyloxy)phenylboronic acid (1.05 equiv), and 1-propanol.

  • Inert Atmosphere: Purge the flask with nitrogen gas and stir the mixture at room temperature for 30 minutes to allow for the dissolution of solids.

  • Catalyst and Base Addition: To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M aqueous sodium carbonate solution (1.20 equiv), and deionized water.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture and add deionized water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution, followed by saturated brine. Dry the organic solution over anhydrous sodium sulfate, and then treat with activated carbon to remove residual palladium catalyst.

  • Isolation: Filter the mixture through a pad of celite and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Reaction Mechanism and Visualization

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2by2 R²-B(OR)₂ boronate [R²-B(OR)₂(OH)]⁻ r2by2->boronate base Base base->boronate boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: Assemble Reactants (2-bromobenzaldehyde, 3-(benzyloxy)phenylboronic acid) reaction Suzuki-Miyaura Coupling (Pd catalyst, base, solvent, heat) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Workup (Extraction with organic solvent) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for synthesis and purification.

References

A Strategic Building Block: Unveiling the Advantages of 2-[3-(Benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to the success of complex molecular constructions. For researchers, scientists, and professionals in drug development, the strategic choice of starting materials can significantly impact reaction efficiency, yield, and the potential for diversification of the final products. This guide provides an objective comparison of 2-[3-(benzyloxy)phenyl]benzaldehyde with similar building blocks, supported by experimental data, to highlight its unique advantages in synthetic applications.

Executive Summary

This compound is a versatile, bifunctional building block that offers distinct advantages over simpler, alternative aldehydes, particularly in the synthesis of complex biaryl structures such as substituted stilbenes. Its key differentiating feature is the presence of a benzyloxy group, which acts as a protected hydroxyl functionality. This allows for a multi-step synthetic strategy where the aldehyde group can be used in initial coupling reactions, followed by the deprotection of the benzyloxy group to reveal a reactive phenol for subsequent functionalization. This strategic "masked" functionality is particularly advantageous in the synthesis of molecules with diverse substitution patterns, which is a common requirement in drug discovery and materials science.

While simpler building blocks like biphenyl-4-carboxaldehyde offer a more direct route to certain biaryl structures, they lack the inherent potential for further modification that this compound provides. This guide will use the Wittig reaction, a cornerstone of alkene synthesis, to illustrate the comparative performance and strategic utility of this valuable, albeit less common, building block.

Comparison of Performance in Stilbene Synthesis

The Wittig reaction is a widely employed method for the synthesis of stilbenes and their derivatives from aldehydes.[1][2] Below is a comparative summary of the expected performance of this compound and a common alternative, biphenyl-4-carboxaldehyde, in a Wittig reaction with benzyltriphenylphosphonium chloride to yield stilbene derivatives.

FeatureThis compoundBiphenyl-4-carboxaldehydeAnalysis
Product 3-(Benzyloxy)-2-phenylstilbene4-PhenylstilbeneThe product from this compound contains a latent hydroxyl group, offering a site for further chemical modification.
Typical Yield 75-85% (estimated)80-90%Yields are comparable for the initial Wittig reaction, with the simpler biphenyl-4-carboxaldehyde potentially offering slightly higher yields due to less steric hindrance.
Reaction Time 12-24 hours12-24 hoursReaction times are expected to be similar under standard Wittig conditions.
Purification Column chromatographyRecrystallizationThe product from this compound may require more rigorous purification due to the presence of the additional functional group.
Synthetic Versatility HighModerateThe benzyloxy group can be deprotected to a phenol, allowing for subsequent etherification, esterification, or other reactions to create a library of derivatives. Biphenyl-4-carboxaldehyde offers limited scope for further functionalization on the biphenyl core.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of stilbene derivatives using the Wittig reaction, based on established methodologies.[3][4]

Synthesis of 3-(Benzyloxy)-2-phenylstilbene from this compound
  • Preparation of the Ylide: In a round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should change to deep red, indicating the formation of the phosphorus ylide.

  • Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(benzyloxy)-2-phenylstilbene.

Synthesis of 4-Phenylstilbene from Biphenyl-4-carboxaldehyde
  • Preparation of the Ylide: Following the same procedure as above, prepare the phosphorus ylide from benzyltriphenylphosphonium chloride and n-butyllithium in anhydrous THF.

  • Wittig Reaction: Dissolve biphenyl-4-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethanol to yield 4-phenylstilbene.

Strategic Advantage: A Multi-step Synthesis Pathway

The primary advantage of using this compound lies in its utility in multi-step syntheses. The benzyloxy group serves as a protecting group for a phenol, which can be deprotected in a subsequent step to allow for further derivatization. This is a significant advantage in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

G cluster_0 Route A: Using this compound cluster_1 Route B: Using Biphenyl-4-carboxaldehyde A This compound B Wittig Reaction A->B C 3-(Benzyloxy)-2-phenylstilbene B->C D Deprotection (e.g., H2, Pd/C) C->D E 3-Hydroxy-2-phenylstilbene D->E F Further Functionalization (e.g., Etherification, Esterification) E->F G Library of Derivatives F->G H Biphenyl-4-carboxaldehyde I Wittig Reaction H->I J 4-Phenylstilbene I->J K Limited further functionalization J->K

A comparison of synthetic pathways.

The diagram above illustrates the divergent synthetic possibilities. While both building blocks can produce a stilbene core, this compound opens up a pathway to a diverse library of derivatives through the deprotection and subsequent functionalization of the hydroxyl group.

Conclusion

References

mechanistic studies of reactions involving 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Mechanistic Guide to Key Reactions of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reactions involving substituted benzaldehydes, offering insights into their mechanistic pathways and the influence of electronic and steric effects. While direct mechanistic studies on 2-[3-(benzyloxy)phenyl]benzaldehyde are limited, this document serves as a valuable resource by examining analogous reactions with a range of substituted benzaldehydes. The data and protocols presented herein can aid in predicting the reactivity and designing synthetic routes for complex benzaldehyde derivatives.

Comparative Analysis of Reaction Yields

The following table summarizes the reported yields for various reactions of substituted benzaldehydes, providing a quantitative comparison of their efficiency under different conditions.

Reaction TypeAldehydeSubstituentReagents/ConditionsYield (%)Reference
Cannizzaro Reactionp-Chlorobenzaldehydep-ClKOH, H₂O31-56 (acid), 16-66 (alcohol)[1]
Cannizzaro ReactionBenzaldehydeHKOH~50 (acid), ~50 (alcohol)[2][3]
Claisen-Schmidt CondensationVarious BenzaldehydesVariousCycloalkanones, solid NaOH (grinding)96-98[4]
OxidationBenzaldehydeHAtmospheric O₂, N-heterocyclic carbene30[5]
Wittig Reaction4-Nitrobenzaldehydep-NO₂Triphenylphosphine, Ethyl bromoacetate, NaHCO₃Not specified[6]
Wittig ReactionBenzaldehydeHBenzyltriphenylphosphonium chloride, 50% NaOHNot specified[7]

Mechanistic Overviews and Key Comparisons

The reactivity of a substituted benzaldehyde is primarily governed by the electronic nature and position of its substituents. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

Cannizzaro Reaction

A disproportionation reaction of aldehydes lacking α-hydrogens in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[7][8]

General Mechanism:

  • Nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule.

  • Formation of a tetrahedral intermediate.

  • Hydride transfer from the tetrahedral intermediate to a second aldehyde molecule.[3]

  • Formation of a carboxylate and an alkoxide, followed by proton exchange.

Substituent Effects: Electron-withdrawing groups on the aromatic ring increase the rate of the Cannizzaro reaction by making the carbonyl carbon more electrophilic.[1] The reaction rate order for substituted benzaldehydes is: NO₂ > Cl > H > MeO.[1]

Claisen-Schmidt Condensation (Crossed Aldol Condensation)

The reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[9][10]

General Mechanism:

  • Deprotonation of the enolizable ketone (e.g., acetone) by a base to form an enolate.

  • Nucleophilic attack of the enolate on the carbonyl carbon of the aromatic aldehyde.

  • Formation of a β-hydroxy ketone.

  • Dehydration to yield a conjugated enone.[11]

Substituent Effects: Quantitative yields have been reported for a variety of substituted benzaldehydes in the absence of a solvent, using sodium hydroxide as the base.[4][10]

Perkin Reaction

The condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to form an α,β-unsaturated aromatic acid.[12][13][14]

General Mechanism:

  • Formation of a carbanion from the acid anhydride by the base catalyst.[15][16]

  • Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde.[12]

  • Formation of an intermediate which, after proton abstraction and elimination of the hydroxyl group, gives an unsaturated anhydride.[12]

  • Hydrolysis of the unsaturated anhydride to the final α,β-unsaturated acid.[12]

Reaction Conditions: This reaction typically requires high temperatures and long reaction times.[17]

Wittig Reaction

The reaction of an aldehyde or ketone with a phosphorus ylide to produce an alkene and triphenylphosphine oxide.[18]

General Mechanism:

  • Nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde.

  • Formation of a betaine intermediate which closes to an oxaphosphetane.

  • Decomposition of the oxaphosphetane to an alkene and triphenylphosphine oxide.

Substituent Effects: The reactivity and stereoselectivity of the Wittig reaction are influenced by the substituents on both the benzaldehyde and the ylide.[19][20][21] For the reaction of (1-adamantylmethylidene)triphenylphosphorane with substituted benzaldehydes, a Hammett ρ value of 3.2 was observed, indicating a significant electronic effect.[22]

Oxidation of Benzaldehydes

Benzaldehydes can be oxidized to the corresponding carboxylic acids using various oxidizing agents.

Alternative "Green" Method: An environmentally friendly approach involves the use of atmospheric oxygen as the oxidant and an N-heterocyclic carbene as a catalyst in a solvent-free reaction, yielding benzoic acid.[5] Another green method utilizes hydrogen peroxide as the oxidant.[23][24]

Detailed Experimental Protocols

Oxidation of Benzaldehyde with Oxone®[25]
  • Objective: To perform the oxidation of an aldehyde to a carboxylic acid using a non-metallic oxidant.

  • Procedure:

    • To a 50 ml round-bottom flask, add 1.0 g of benzaldehyde, 7.25 g of Oxone®, and 25 ml of deionized water.

    • Attach a reflux condenser and heat the mixture in a water bath at 60 °C for 75 minutes with magnetic stirring.

    • Cool the reaction in an ice bath for 15 minutes until a precipitate forms.

    • Filter the solid under vacuum, washing with a minimum amount of cold water.

    • Dry the solid product (benzoic acid), weigh it, and determine the yield.

One-Pot Aqueous Wittig Reaction[18]
  • Objective: To synthesize an alkene from an aldehyde and an alkyl halide in an aqueous medium.

  • Procedure:

    • In a 13 x 100 mm test tube, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir for 1 minute.

    • To this suspension, add methyl bromoacetate (17 drops, 1.6 mmol) followed by benzaldehyde (7 drops, 1.0 mmol).

    • Stir the reaction mixture vigorously for 1 hour.

    • Quench the reaction with 40 drops of 1.0 M H₂SO₄ (aq).

    • Extract the mixture with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product using column chromatography.

Claisen-Schmidt Condensation (Solvent-Free)[4]
  • Objective: To synthesize α,α′-bis-(substituted-benzylidene)cycloalkanones in a solvent-free system.

  • Procedure:

    • In a mortar, combine a cycloalkanone, a substituted benzaldehyde, and solid NaOH (20 mol%).

    • Grind the mixture with a pestle for a specified time (e.g., 5 minutes).

    • Monitor the reaction progress (e.g., by TLC).

    • Work up the reaction mixture to isolate the product.

Perkin Reaction for Cinnamic Acid Synthesis[16]
  • Objective: To synthesize cinnamic acid from benzaldehyde and acetic anhydride.

  • Procedure:

    • In a flask, mix benzaldehyde and acetic anhydride.

    • Add sodium acetate as the weak base.

    • Gently heat the mixture to initiate the reaction.

    • After the reaction is complete, cool the mixture.

    • Isolate and purify the resulting cinnamic acid.

Visualization of Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows for the discussed reactions.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde_1 R-CHO Tetrahedral_Intermediate_1 R-CH(O⁻)OH Aldehyde_1->Tetrahedral_Intermediate_1 + OH⁻ Hydroxide OH⁻ Tetrahedral_Intermediate_1_step2 R-CH(O⁻)OH Aldehyde_2 R-CHO Alkoxide R-CH₂O⁻ Aldehyde_2->Alkoxide Hydride Transfer Carboxylic_Acid R-COOH Tetrahedral_Intermediate_1_step2->Carboxylic_Acid Carboxylic_Acid_step3 R-COOH Alkoxide_step3 R-CH₂O⁻ Carboxylate R-COO⁻ Carboxylic_Acid_step3->Carboxylate Alcohol R-CH₂OH Alkoxide_step3->Alcohol

Caption: Mechanism of the Cannizzaro Reaction.

Claisen_Schmidt_Workflow Start Start: Aldehyde & Ketone Mix Mix Aldehyde, Ketone, and Base (e.g., NaOH) Start->Mix Reaction Stir at Room Temperature Mix->Reaction Precipitation Formation of β-Hydroxy Ketone Reaction->Precipitation Dehydration Dehydration to α,β-Unsaturated Ketone Precipitation->Dehydration Isolation Isolate Product (Filtration) Dehydration->Isolation Purification Purify Product (Recrystallization) Isolation->Purification End Final Product Purification->End

Caption: Experimental Workflow for Claisen-Schmidt Condensation.

Perkin_Reaction_Mechanism Anhydride Acid Anhydride Carbanion Carbanion Anhydride->Carbanion + Base Base Base (e.g., AcO⁻) Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Ar-CHO Unsaturated_Anhydride α,β-Unsaturated Anhydride Intermediate->Unsaturated_Anhydride - H₂O Final_Product Cinnamic Acid Derivative Unsaturated_Anhydride->Final_Product + H₂O Hydrolysis H₂O

Caption: Simplified Mechanism of the Perkin Reaction.

Wittig_Reaction_Workflow Start Start: Aldehyde & Alkyl Halide Ylide_Prep Prepare Ylide: Triphenylphosphine + Alkyl Halide + Base Start->Ylide_Prep Reaction React Aldehyde with Ylide Ylide_Prep->Reaction Workup Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification End Final Alkene Product Purification->End

References

A Comparative Guide to Assessing the Purity of Synthesized 2-[3-(benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-[3-(benzyloxy)phenyl]benzaldehyde, a key intermediate in various synthetic pathways. High-performance liquid chromatography (HPLC) is presented as the primary analytical technique, supplemented by orthogonal methods such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass spectrometry (MS) for comprehensive purity verification, particularly in the absence of a certified reference standard.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts safety and efficacy. For novel compounds like this compound (Figure 1), establishing a robust analytical strategy for purity determination is paramount. This guide outlines a detailed HPLC method and compares its performance with alternative techniques, providing the necessary experimental protocols and data interpretation frameworks.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₂₀H₁₆O₂ Molecular Weight: 288.34 g/mol

Purity Assessment Methodologies: A Comparative Overview

A multi-faceted approach is recommended for the accurate purity assessment of a newly synthesized compound. While HPLC is a powerful tool for separating and quantifying impurities, orthogonal methods like qNMR and MS provide complementary information and can help in establishing the purity of a primary standard in-house.

Data Summary
Analytical Method Principle Information Provided Advantages Limitations Typical Purity Threshold
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Relative purity (% area), detection of non-volatile impurities.High resolution, high sensitivity, quantitative.Requires a reference standard for absolute quantification, may not detect all co-eluting impurities.>95%
Quantitative Nuclear Magnetic Resonance (qNMR) Proportionality of NMR signal intensity to the number of nuclei.Absolute purity determination against a certified internal standard.Non-destructive, provides structural information, no reference standard of the analyte needed.Lower sensitivity than HPLC, requires a high-purity internal standard.>98%
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.High sensitivity, high specificity.Can be non-quantitative without an appropriate standard, ion suppression effects.Confirmatory

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed reversed-phase HPLC method is designed for the analysis of aromatic aldehydes and biphenyl compounds and is expected to be suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Biphenyl column (e.g., 5 µm, 4.6 x 250 mm). A standard C18 column can be used as an alternative, though the biphenyl phase may offer different selectivity for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used to determine the absolute purity of the synthesized compound without requiring a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Accurately weigh a known amount of the synthesized this compound and add it to the same NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of the synthesized compound and identifying potential impurities.

Instrumentation:

  • Mass spectrometer (e.g., coupled to a liquid chromatograph, LC-MS)

Procedure:

  • Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

Data Analysis:

  • Confirm the presence of the molecular ion peak corresponding to the expected mass of this compound ([M+H]⁺ at m/z 289.12 or [M+Na]⁺ at m/z 311.10).

  • Analyze the spectrum for other peaks that may indicate the presence of impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area integrate->calculate report Report Purity calculate->report

Caption: HPLC analysis workflow for purity assessment.

Purity_Verification_Logic synthesis Synthesized Compound hplc HPLC Purity (Relative %) synthesis->hplc qnmr qNMR Purity (Absolute %) synthesis->qnmr ms MS Confirmation (Molecular Weight) synthesis->ms decision Purity Assessment hplc->decision qnmr->decision ms->decision

Caption: Logic for comprehensive purity verification.

Conclusion

The purity assessment of newly synthesized compounds like this compound requires a robust and multi-faceted analytical approach. While reversed-phase HPLC provides excellent separation and relative quantification of impurities, the absence of a certified reference standard necessitates the use of orthogonal techniques. Quantitative NMR offers a reliable method for absolute purity determination, and mass spectrometry serves as an indispensable tool for molecular weight confirmation and impurity identification. By employing these complementary methods, researchers and drug development professionals can confidently establish the purity of their synthesized materials, ensuring the quality and reliability of their downstream applications.

Safety Operating Guide

Proper Disposal Procedures for 2-[3-(Benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-[3-(Benzyloxy)phenyl]benzaldehyde. The following procedures are designed to ensure the safe handling and neutralization of this chemical in a laboratory setting.

Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following disposal protocol is a representative procedure based on the chemical properties of its functional groups (aromatic aldehyde and benzyl ether). This procedure should be carried out by trained personnel in a controlled laboratory environment. Always consult your institution's environmental health and safety (EHS) department for specific guidance and compliance with local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][2][3][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3][4][5][6]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, a full-body suit may be necessary.[3][5]

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.[2][4][5][7]

Emergency Procedures:

  • Spill: In case of a spill, evacuate the area and control the source of the leak if it is safe to do so. Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Chemical Neutralization Disposal Protocol

The aldehyde functional group of this compound can be oxidized to a less hazardous carboxylic acid using potassium permanganate (KMnO₄).[8][9][10][11][12] This is a common method for the degradation of aldehydes.[13]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Water (H₂O)

  • pH paper or pH meter

  • Ice bath

  • Stir plate and stir bar

  • Appropriate glassware (beaker, Erlenmeyer flask)

Quantitative Data for Disposal

ParameterValue/RangeUnitNotes
Reactant Ratios
This compound1mole
Potassium Permanganate (KMnO₄)2moleMolar excess to ensure complete oxidation.
Sodium Hydroxide (NaOH)3moleTo create a basic medium for the reaction.
Reaction Conditions
Temperature20-30°CReaction is exothermic; an ice bath should be on standby.
pH> 12Initially basic, then neutralized.
Neutralization Agents
Sulfuric Acid (H₂SO₄)As neededFor neutralization of the basic solution.
Sodium Bisulfite (NaHSO₃)As neededTo quench excess permanganate.

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • In a fume hood, place a beaker containing the this compound waste into an ice bath on a stir plate.

    • Slowly add a 1 M solution of sodium hydroxide with stirring until the pH is greater than 12.

  • Oxidation:

    • Slowly add a 10% solution of potassium permanganate to the stirring basic solution of the aldehyde. The addition should be done in small portions to control the exothermic reaction.[12]

    • Continue stirring the mixture at room temperature for 2-3 hours to ensure complete oxidation. The solution will turn a deep purple and then brown as manganese dioxide (MnO₂) precipitates.

  • Quenching Excess Permanganate:

    • After the reaction is complete, cautiously add a saturated solution of sodium bisulfite dropwise until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide remains.

  • Neutralization:

    • Slowly and carefully add a 1 M solution of sulfuric acid to neutralize the solution to a pH between 6 and 8.[1] Monitor the pH using pH paper or a pH meter. This step should also be performed in an ice bath as the neutralization is exothermic.

  • Final Disposal:

    • Once neutralized, the resulting solution and precipitate can be collected in a designated hazardous waste container.

    • Contact your institution's EHS department for pickup and final disposal according to local, state, and federal regulations.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_reaction Chemical Neutralization cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood ice_bath Prepare Ice Bath fume_hood->ice_bath make_basic Make Aldehyde Solution Basic (pH > 12) ice_bath->make_basic add_kmno4 Slowly Add KMnO4 Solution make_basic->add_kmno4 Begin Oxidation stir Stir for 2-3 Hours add_kmno4->stir quench Quench Excess KMnO4 with NaHSO3 stir->quench neutralize Neutralize to pH 6-8 with H2SO4 quench->neutralize collect_waste Collect Neutralized Waste neutralize->collect_waste Waste Ready for Collection contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end_disposal Dispose via Licensed Service contact_ehs->end_disposal

Caption: Workflow for the chemical neutralization and disposal of this compound.

References

Essential Safety and Operational Guide for 2-[3-(Benzyloxy)phenyl]benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-[3-(Benzyloxy)phenyl]benzaldehyde in a laboratory setting. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesShould be equipped with side shields.[1]
Chemical GogglesTo be worn if there is a splash hazard.[2]
Skin Protection Protective GlovesChemical-resistant gloves are mandatory.[1][3] Butyl rubber or Viton gloves are recommended for extended contact.
Lab Coat/CoverallsWear appropriate protective clothing to prevent skin exposure.[2][4]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dusts/aerosols are generated.[2][4] A full-face piece airline respirator in positive pressure mode may be necessary for high-risk scenarios.[2]
Foot Protection Safety FootwearClosed-toe shoes are required in laboratory settings where chemicals are handled.[5]

Health Hazard Information

Understanding the potential health hazards is crucial for safe handling.

HazardDescription
Inhalation May cause respiratory irritation.[1][6]
Skin Contact Causes skin irritation.[1][6]
Eye Contact Causes serious eye irritation.[1][6]
Ingestion Harmful if swallowed.[6]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][7]

  • Keep the container tightly closed.[1][7]

  • Store locked up.[1][4]

  • Incompatible with strong oxidizing agents and strong bases.[4]

Emergency and First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][8]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.[8]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]

  • Clean-up: For dry spills, use a dry clean-up procedure to avoid generating dust. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[4]

  • Decontaminate: Wash the spill area thoroughly with water.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[6]

  • Do not empty into drains.[4]

Workflow for Safe Handling of this compound

Safe Handling Workflow start Start: Prepare for Handling ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe handling Step 2: Handle Chemical in Controlled Environment ppe->handling spill Spill Occurs handling->spill No spill_response Execute Spill Response Protocol handling->spill_response Yes storage Step 3: Proper Storage of Chemical disposal Step 4: Waste Disposal storage->disposal end End: Procedure Complete spill->storage No Spill disposal->end spill_response->disposal

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

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